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  • Product: 5-Bromo-4,6-dichloronicotinic acid
  • CAS: 1216474-94-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 5-Bromo-4,6-dichloronicotinic Acid: Strategic Selection of Starting Materials and Synthetic Execution

Introduction 5-Bromo-4,6-dichloronicotinic acid is a highly functionalized heterocyclic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, fea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-4,6-dichloronicotinic acid is a highly functionalized heterocyclic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a carboxylic acid group and three halogen atoms on the pyridine ring, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers an in-depth analysis of the strategic considerations for selecting starting materials and executing the synthesis of this valuable compound, tailored for researchers and professionals in drug development and chemical synthesis.

Core Synthetic Strategy: A Foundational Approach

The synthesis of polysubstituted pyridines, such as 5-Bromo-4,6-dichloronicotinic acid, necessitates a carefully planned sequence of reactions to ensure correct regiochemistry and high yields. A primary and highly effective strategy commences with a pre-functionalized pyridine ring, allowing for sequential halogenation. This approach offers superior control over the introduction of substituents compared to the de novo synthesis of the entire ring system.

Primary Synthetic Pathway: Leveraging 6-Hydroxynicotinic Acid

A robust and well-documented route to 5-Bromo-4,6-dichloronicotinic acid begins with the commercially available and relatively inexpensive starting material, 6-hydroxynicotinic acid . This pathway is advantageous due to its straightforward two-step sequence: regioselective bromination followed by a comprehensive chlorination.

Step 1: Regioselective Bromination of 6-Hydroxynicotinic Acid

The initial step involves the bromination of 6-hydroxynicotinic acid to yield the key intermediate, 5-bromo-6-hydroxynicotinic acid.[1][2][3] The hydroxyl group at the 6-position activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the adjacent C5 position.

Reaction Causality: The electron-donating nature of the hydroxyl group increases the electron density of the pyridine ring, particularly at the ortho and para positions. In this case, the C5 position is ortho to the hydroxyl group, making it the most favorable site for electrophilic attack by bromine.

Experimental Protocol: Synthesis of 5-Bromo-6-hydroxynicotinic Acid [1]

  • Reaction Setup: Suspend 6-hydroxynicotinic acid (1.0 eq.) in deionized water.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add bromine (1.4 eq.) dropwise with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Work-up and Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-bromo-6-hydroxynicotinic acid.

ParameterCondition
Starting Material 6-Hydroxynicotinic Acid
Reagent Bromine
Solvent Water
Temperature 0°C to Room Temperature
Reaction Time 24 hours
Typical Yield >95%
Step 2: Chlorination of 5-Bromo-6-hydroxynicotinic Acid

The second and final step is the conversion of 5-bromo-6-hydroxynicotinic acid to 5-Bromo-4,6-dichloronicotinic acid. This transformation is achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or a base.[4][5][6][7] This reaction replaces the remaining hydroxyl group at the 6-position with a chlorine atom and simultaneously introduces a chlorine atom at the 4-position.

Reaction Causality: The tautomeric equilibrium of 6-hydroxypyridine favors the pyridone form. Treatment with a powerful chlorinating agent like POCl₃ converts the pyridone into a reactive intermediate that is susceptible to nucleophilic attack by chloride ions, leading to the formation of the 6-chloro substituent. The conditions are harsh enough to also promote chlorination at the activated C4 position. The use of a tertiary amine base can facilitate the reaction.[8]

Experimental Protocol: Synthesis of 5-Bromo-4,6-dichloronicotinic Acid

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend 5-bromo-6-hydroxynicotinic acid (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).

  • Catalyst/Base Addition (Optional): Add a catalytic amount of a suitable base, such as N,N-dimethylaniline or triethylamine.

  • Reaction Progression: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

ParameterCondition
Starting Material 5-Bromo-6-hydroxynicotinic Acid
Reagent Phosphorus Oxychloride (POCl₃)
Catalyst/Base N,N-Dimethylaniline or Triethylamine (Optional)
Temperature Reflux
Reaction Time 4-12 hours

digraph "Primary Synthetic Pathway" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
"6-Hydroxynicotinic Acid" -> "5-Bromo-6-hydroxynicotinic Acid" [label="  Br₂, H₂O"];
"5-Bromo-6-hydroxynicotinic Acid" -> "5-Bromo-4,6-dichloronicotinic Acid" [label="  POCl₃, Reflux"];

}digraph "Alternative Synthetic Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Diethyl 1,3-acetonedicarboxylate" -> "Ethyl 4,6-dihydroxynicotinate" [label="  Multiple Steps"];
"Ethyl 4,6-dihydroxynicotinate" -> "Ethyl 4,6-dichloronicotinate" [label="  POCl₃"];
"Ethyl 4,6-dichloronicotinate" -> "Ethyl 5-bromo-4,6-dichloronicotinate" [label="  Bromination"];
"Ethyl 5-bromo-4,6-dichloronicotinate" -> "5-Bromo-4,6-dichloronicotinic Acid" [label="  Hydrolysis"];

}

Caption: An alternative route to 5-Bromo-4,6-dichloronicotinic acid.

Conclusion

The synthesis of 5-Bromo-4,6-dichloronicotinic acid is most strategically approached through a linear sequence starting from 6-hydroxynicotinic acid. This method is characterized by its operational simplicity, high yields, and excellent regiochemical control. The alternative pathway, while viable, involves more steps and potentially more challenging separations. The choice of starting material and synthetic route will ultimately depend on the availability of precursors, scalability requirements, and the specific expertise of the research team. This guide provides the foundational knowledge for the successful laboratory-scale synthesis of this important heterocyclic building block.

References

  • Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic Acid. Organic Syntheses, 36, 44.
  • Google Patents. (n.d.). Process for preparing 5-bromonicotinic acid.
  • Google Patents. (n.d.). Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
  • Google Patents. (n.d.). Preparation method and separation and purification method for 6-chloronicotinic acid.
  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid.
  • Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters, 8(12), 2523–2526.
  • PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8031.
  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • FAQ. (n.d.). What are the preparation and application examples of Ethyl 4,6-dichloronicotinate?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in Stereoselective Haloamination of Olefins. Retrieved from [Link]

  • J-STAGE. (n.d.). Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas fluorescens. Retrieved from [Link]

  • ACS Publications. (n.d.). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Retrieved from [Link]

  • ChemRxiv. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid.
  • ChemRxiv. (2024). Regioselective halogenation of lavanducyanin by a site-selective vanadium-dependent chloroperoxidase. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.
  • Ottokemi. (n.d.). 4,6-Dichloronicotinic acid, 97%. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 5-Bromo-6-hydroxynicotinic Acid Cas 41668-13-7. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Synthesis of Amide Derivatives from 5-Bromo-4,6-dichloronicotinic Acid for Drug Discovery

Abstract The synthesis of amides from 5-Bromo-4,6-dichloronicotinic acid is a critical transformation in the development of novel therapeutics. The unique electronic and structural features of this halo-substituted nicot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of amides from 5-Bromo-4,6-dichloronicotinic acid is a critical transformation in the development of novel therapeutics. The unique electronic and structural features of this halo-substituted nicotinic acid present both opportunities and challenges in amide bond formation. This guide provides an in-depth analysis of the underlying chemical principles, strategic considerations for selecting coupling reagents, and detailed, validated protocols for the successful synthesis of a diverse range of amide derivatives. The methodologies outlined herein are designed to be robust and scalable, catering to the needs of researchers in medicinal chemistry and drug development.

Introduction: The Significance of 5-Bromo-4,6-dichloronicotinamide Scaffolds

5-Bromo-4,6-dichloronicotinic acid is a valuable and versatile building block in the synthesis of biologically active molecules. The presence of three distinct halogen atoms offers multiple points for diversification through various cross-coupling reactions, while the carboxylic acid moiety serves as a handle for the introduction of a wide array of functional groups via amide bond formation. Amide bonds are a cornerstone of medicinal chemistry, found in a vast number of marketed drugs due to their high stability and ability to participate in hydrogen bonding interactions with biological targets.[1] The electron-deficient nature of the pyridine ring in 5-Bromo-4,6-dichloronicotinic acid can significantly influence the reactivity of the carboxylic acid, necessitating carefully optimized reaction conditions for efficient amidation.

The Mechanism of Amide Bond Formation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[2] This is typically achieved using a coupling reagent. The general mechanism proceeds in two key steps:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides, an acylphosphonium salt, or an active ester).

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.[3]

For an electron-deficient substrate like 5-Bromo-4,6-dichloronicotinic acid, the inductive effect of the halogen substituents can increase the acidity of the carboxylic acid proton but may also influence the reactivity of the carbonyl group. This makes the choice of coupling reagent and reaction conditions particularly important.

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome Carboxylic_Acid 5-Bromo-4,6- dichloronicotinic acid Activation Activation of Carboxylic Acid (Coupling Reagent) Carboxylic_Acid->Activation Coupling Reagent Amine Primary or Secondary Amine (R-NH2) Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Activation->Nucleophilic_Attack Activated Intermediate Amide_Product Desired Amide Product Nucleophilic_Attack->Amide_Product Byproducts Byproducts Nucleophilic_Attack->Byproducts Purification Purification (e.g., Chromatography) Amide_Product->Purification Byproducts->Purification

Figure 1: A generalized workflow for the synthesis of amides from 5-Bromo-4,6-dichloronicotinic acid, highlighting the key stages of activation, nucleophilic attack, and purification.

Strategic Selection of Coupling Reagents

The success of the amide synthesis heavily relies on the choice of the coupling reagent. For an electron-deficient and potentially sterically hindered substrate, a careful evaluation of the available options is crucial.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCCCost-effective, readily available.Can lead to racemization in chiral substrates; DCC byproduct (DCU) can be difficult to remove.
Phosphonium Salts BOP, PyBOPHigh reactivity, low racemization.Can be carcinogenic; byproducts can be difficult to remove.
Uronium/Aminium Salts HATU, HBTUHigh efficiency, fast reaction times, low racemization.[4]More expensive than other options.
Other SOCl₂, T3PSOCl₂ is inexpensive and effective for simple amides.[5] T3P has a good safety profile and byproducts are water-soluble.SOCl₂ is highly corrosive and generates HCl.

For the synthesis of amides from 5-Bromo-4,6-dichloronicotinic acid, uronium/aminium salt-based reagents like HATU are often a good first choice due to their high reactivity, which can overcome the potential sluggishness of the reaction. Carbodiimides like EDC in combination with an additive like HOBt or DMAP also present a viable and more economical option.[6]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of amides from 5-Bromo-4,6-dichloronicotinic acid using two different, reliable coupling methods.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally high-yielding and suitable for a wide range of amines, including those that are less nucleophilic.

Materials and Reagents:

  • 5-Bromo-4,6-dichloronicotinic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Anhydrous DMF (N,N-Dimethylformamide) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-4,6-dichloronicotinic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Slowly add the HATU/DIPEA solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a more cost-effective method that is also widely applicable, particularly when racemization is not a concern.

Materials and Reagents:

  • 5-Bromo-4,6-dichloronicotinic acid

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-Bromo-4,6-dichloronicotinic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Add TEA or DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficiently active coupling reagent- Poor quality of reagents or solvent (presence of water)- Steric hindrance from the amine- Switch to a more powerful coupling reagent like HATU.- Ensure all reagents are pure and solvents are anhydrous.- Increase reaction temperature or time.
Formation of Side Products - Epimerization of chiral centers- N-acylation of the urea byproduct (with carbodiimides)- Double acylation of the amine- Use an additive like HOBt or switch to a phosphonium or uronium salt reagent.- Optimize the stoichiometry of the reactants; add the amine before the coupling reagent.
Difficult Purification - Byproducts from the coupling reagent are co-eluting with the product.- If using EDC, the byproducts are water-soluble and can be removed with an acidic wash.- If using DCC, the DCU byproduct is often insoluble in many organic solvents and can be removed by filtration.

Conclusion

The synthesis of amides from 5-Bromo-4,6-dichloronicotinic acid is a readily achievable transformation with careful consideration of the reaction conditions and coupling reagents. The protocols detailed in this guide provide robust starting points for the synthesis of a wide variety of amide derivatives. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently generate novel molecular entities for drug discovery and development programs.

References

  • YouTube. (2013). mechanism of amide formation with DCC. [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • YouTube. (2014). Chemistry Vignettes: Amide synthesis under acidic conditions. [Link]

  • Royal Society of Chemistry. (2016). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Google Patents. (1942).
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • National Institutes of Health. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Thieme. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • PubMed. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. [Link]

Sources

Application

Using 5-Bromo-4,6-dichloronicotinic acid as a building block in synthesis

An In-Depth Guide to the Synthetic Utility of 5-Bromo-4,6-dichloronicotinic Acid Introduction: Unveiling a Trifunctional Pyridine Building Block In the landscape of modern synthetic chemistry, particularly within drug di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 5-Bromo-4,6-dichloronicotinic Acid

Introduction: Unveiling a Trifunctional Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for strategically functionalized heterocyclic scaffolds is insatiable. 5-Bromo-4,6-dichloronicotinic acid emerges as a pre-eminent building block, offering a trifecta of reactive sites on a pyridine core. Its structure, featuring a carboxylic acid at the 3-position and three distinct halogen atoms—a bromine at C5 and two chlorines at C4 and C6—provides chemists with a powerful tool for controlled, sequential, and regioselective modifications.

This guide provides an in-depth exploration of the reactivity of this versatile molecule. We will delve into the mechanistic principles that govern its transformations and present detailed, field-proven protocols for its application in key synthetic reactions. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively leverage 5-Bromo-4,6-dichloronicotinic acid in their synthetic campaigns.

Physicochemical Properties & Safe Handling

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueSource
CAS Number 1216474-94-0[1][2]
Molecular Formula C₆H₂BrCl₂NO₂[1]
Molecular Weight 270.90 g/mol [1][2]
Synonym 5-bromo-4,6-dichloro-pyridine-3-carboxylic acid[1]
Purity Typically ≥98%[1]
Appearance White to light yellow powder/crystal
Storage Sealed in a dry place, recommended at 2-8°C or 4°C[1][2]

Safety Profile:

5-Bromo-4,6-dichloronicotinic acid is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Pictogram: GHS06 (Skull and Crossbones)[1]

  • Signal Word: Danger[1][2]

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[1][2]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[1][2]

Handling Protocol:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Avoid creating dust.

  • Ensure eyewash stations and safety showers are readily accessible.[3]

Reactivity and Strategic Synthesis Design

The synthetic utility of 5-Bromo-4,6-dichloronicotinic acid is rooted in the differential reactivity of its functional groups. A strategic approach allows for the selective modification of one site while leaving the others intact for subsequent transformations.

  • C5-Bromine Site: The C-Br bond is the most susceptible to palladium-catalyzed cross-coupling reactions due to the general reactivity trend of aryl halides (I > Br > Cl).[4][5] This allows for the selective introduction of aryl, vinyl, alkynyl, or amino groups at this position using reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, respectively.[6][7][8]

  • C4 and C6-Chlorine Sites: The chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen atom and the carboxylic acid group.[9][10] The C4 position (para to the nitrogen) is generally more electrophilic and thus more reactive towards nucleophiles than the C6 position (ortho to the nitrogen).[11][12] This regioselectivity allows for the sequential introduction of nucleophiles like alkoxides, thiolates, or amines.

  • C3-Carboxylic Acid Site: This group provides a reliable handle for standard transformations. It can be readily converted into amides, esters, or other derivatives, often as a final step in a synthetic sequence to build molecular diversity.[13]

Application Protocols: Key Synthetic Transformations

The following protocols are designed to be self-validating, with clear steps and guidance on reaction monitoring and product characterization.

Protocol 1: Suzuki-Miyaura Coupling at the C5-Position

This reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[6][14] The choice of a palladium catalyst with appropriate phosphine ligands is critical for achieving high yields.

  • Causality: A palladium(0) catalyst initiates the cycle by oxidatively adding to the C-Br bond. Transmetalation with an activated boronic acid (formed by reaction with a base) followed by reductive elimination yields the biaryl product and regenerates the catalyst.[5] The base is crucial for activating the organoboron species.

Experimental Protocol:

  • Setup: To an oven-dried Schlenk flask, add 5-Bromo-4,6-dichloronicotinic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-90°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Trustworthiness: The reaction can be monitored by the disappearance of the starting material spot on TLC. The product, being more conjugated, may be UV-active. Successful coupling can be confirmed by ¹H NMR (appearance of new aromatic signals) and mass spectrometry (a molecular ion peak corresponding to the expected product).

Protocol 2: Sonogashira Coupling at the C5-Position

The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, linking the pyridine core to a terminal alkyne.[4][7][15]

  • Causality: This reaction utilizes a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[15][16] This intermediate is more reactive and readily undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the alkyne and act as a solvent.[4]

Experimental Protocol:

  • Setup: In a Schlenk flask, dissolve 5-Bromo-4,6-dichloronicotinic acid (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent like triethylamine (TEA) or a mixture of THF and TEA.

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Under argon, add Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride) (0.03 eq) and copper(I) iodide (CuI) (0.06 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.

  • Trustworthiness: The formation of the product can be monitored by the disappearance of the starting materials. The product's structure is confirmed by ¹H NMR (disappearance of the acetylenic proton signal) and the characteristic C≡C stretch in the IR spectrum (~2100-2260 cm⁻¹).

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol demonstrates the selective functionalization of the more reactive C4-chloro position.

  • Causality: The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile attacks the electron-deficient C4 position.[9] The negative charge of this intermediate is stabilized by resonance, involving the pyridine nitrogen. The departure of the chloride ion restores aromaticity. The reaction is often facilitated by a base to deprotonate the nucleophile (e.g., an alcohol or amine) or to scavenge the HCl byproduct.

Experimental Protocol:

  • Setup: Dissolve 5-Bromo-4,6-dichloronicotinic acid (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophile & Base: Add the nucleophile (e.g., sodium methoxide, or an amine like aniline) (1.1-1.5 eq). If the nucleophile is not used as a salt, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 100°C, depending on the nucleophilicity of the incoming group. Reactions with alkoxides are often faster than with amines.

  • Monitoring: Monitor by TLC or LC-MS for the consumption of the starting material.

  • Workup: Upon completion, pour the reaction mixture into ice-water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

  • Trustworthiness: Regioselectivity is key. The substitution at C4 can be confirmed using 2D NMR techniques like HMBC and NOESY to establish correlations between the newly introduced group and the neighboring protons on the pyridine ring.

Protocol 4: Amide Bond Formation

This final-step transformation is crucial for creating libraries of compounds for biological screening.

  • Causality: The carboxylic acid is first activated to form a more reactive intermediate, such as an acid chloride or an active ester. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.

Experimental Protocol:

  • Activation (Method A - Acid Chloride): In a round-bottom flask, suspend the nicotinic acid derivative (1.0 eq) in dichloromethane (DCM). Add a few drops of DMF (catalytic). Slowly add oxalyl chloride or thionyl chloride (1.5-2.0 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the excess reagent and solvent under vacuum.

  • Activation (Method B - Coupling Reagents): Dissolve the nicotinic acid derivative (1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU or HBTU (1.2 eq) in DMF. Add a base such as DIPEA (3.0 eq).

  • Amidation:

    • For Method A: Dissolve the crude acid chloride in fresh DCM and cool to 0°C. Slowly add a solution of the desired amine (1.2 eq) and a base like triethylamine (2.5 eq) in DCM.

    • For Method B: Stir the mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the resulting amide by column chromatography or recrystallization.

  • Trustworthiness: Successful amide formation is confirmed by the appearance of a characteristic N-H proton signal in the ¹H NMR spectrum and the C=O stretch (amide I band) in the IR spectrum (~1630-1690 cm⁻¹).

Visualizing a Synthetic Workflow

The power of 5-Bromo-4,6-dichloronicotinic acid lies in its capacity for sequential functionalization. The following workflow illustrates a potential synthetic route.

G A 5-Bromo-4,6-dichloronicotinic acid B Step 1: Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃) A->B C 5-Aryl-4,6-dichloronicotinic acid B->C D Step 2: Regioselective SNAr (R¹-OH, NaH) C->D E 5-Aryl-4-alkoxy-6-chloronicotinic acid D->E F Step 3: Amidation (R²-NH₂, HATU, DIPEA) E->F G Final Product: 5-Aryl-4-alkoxy-6-chloro-N-R²-nicotinamide F->G

Conclusion

5-Bromo-4,6-dichloronicotinic acid is a testament to the power of strategic molecular design. Its orthogonally reactive sites—the C5-bromo for cross-coupling, the C4/C6-chloro for nucleophilic substitution, and the C3-carboxylic acid for derivatization—provide a robust platform for the efficient construction of complex, highly substituted pyridine derivatives. The protocols and strategic insights detailed in this guide serve as a comprehensive resource for researchers looking to unlock the full synthetic potential of this invaluable chemical building block.

References

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. Available from: [Link]

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Available from: [Link]

  • ScholarWorks@UARK. Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • PubChem. 5-Bromonicotinamide | C6H5BrN2O | CID 1808. Available from: [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. Available from: [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

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Method

Application Notes and Protocols for the Utilization of 5-Bromo-4,6-dichloronicotinic Acid in the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Importance of Halogenated Heterocycles in Kinase Inhibitor Scaffolding Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Heterocycles in Kinase Inhibitor Scaffolding

Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs targeting the ATP-binding site of these enzymes.[2] Within the medicinal chemist's arsenal, halogenated heterocyclic scaffolds are indispensable building blocks for the construction of potent and selective kinase inhibitors. The strategic placement of halogen atoms on a core scaffold, such as a pyridine ring, offers a powerful tool to modulate a compound's physicochemical properties and its interaction with the target kinase. Halogen bonds, for instance, are increasingly recognized as significant contributors to binding affinity and specificity.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-Bromo-4,6-dichloronicotinic acid as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore its chemical reactivity and present detailed protocols for its derivatization into potential kinase inhibitor candidates.

Chemical Properties and Reactivity of 5-Bromo-4,6-dichloronicotinic Acid

5-Bromo-4,6-dichloronicotinic acid is a trifunctionalized pyridine derivative, offering multiple reaction sites for diversification. The electron-withdrawing nature of the carboxylic acid and the two chlorine atoms makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). The three distinct halogen substituents (one bromine and two chlorines) exhibit differential reactivity, which can be exploited for selective functionalization. Generally, the bromine atom at the 5-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the chlorine atoms.[4] The chlorine atoms at the 4- and 6-positions can subsequently be targeted for nucleophilic substitution, for example, through Buchwald-Hartwig amination.[5] This differential reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.

The carboxylic acid group provides a convenient handle for amide bond formation, a common feature in many kinase inhibitors, which often engage in hydrogen bonding interactions within the kinase hinge region.

Exemplary Synthetic Workflow for Kinase Inhibitor Scaffolds

The following workflow illustrates a potential strategy for the synthesis of a diverse library of kinase inhibitors from 5-Bromo-4,6-dichloronicotinic acid. This approach leverages the differential reactivity of the halogen substituents to introduce key pharmacophoric features.

G A 5-Bromo-4,6-dichloronicotinic acid B Amide Formation A->B C 5-Bromo-4,6-dichloro-N-substituted-nicotinamide B->C D Suzuki-Miyaura Coupling (at C5-Br) C->D E 5-Aryl-4,6-dichloro-N-substituted-nicotinamide D->E F Buchwald-Hartwig Amination (at C4-Cl or C6-Cl) E->F G 5-Aryl-4-amino-6-chloro-N-substituted-nicotinamide (Kinase Inhibitor Scaffold) F->G

Caption: Synthetic workflow for kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Amide Formation

This initial step converts the carboxylic acid of the starting material into an amide. The choice of the amine (R-NH2) is critical as this moiety can be designed to interact with specific residues in the target kinase.

Materials:

  • 5-Bromo-4,6-dichloronicotinic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine (R-NH₂)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) (optional, as co-solvent)

Procedure:

  • To a solution of 5-Bromo-4,6-dichloronicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride.

  • Dissolve the resulting acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.

  • Slowly add the solution of the acid chloride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-Bromo-4,6-dichloro-N-substituted-nicotinamide.

Rationale: The conversion to the acid chloride activates the carboxylic acid for nucleophilic attack by the amine. The use of a non-nucleophilic base like TEA or DIPEA is essential to neutralize the HCl generated during the reaction without competing with the desired amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the selective functionalization of the C5-bromo position with an aryl or heteroaryl group, a common strategy to introduce moieties that can occupy the hydrophobic regions of the kinase ATP-binding site.[1]

Materials:

  • 5-Bromo-4,6-dichloro-N-substituted-nicotinamide (from Protocol 1)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, DME)

Procedure:

  • To a degassed mixture of 5-Bromo-4,6-dichloro-N-substituted-nicotinamide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in a suitable solvent, add the palladium catalyst (2-5 mol%).

  • Degas the reaction mixture again by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-Aryl-4,6-dichloro-N-substituted-nicotinamide.

Rationale: The C-Br bond is generally more reactive towards oxidative addition to the Pd(0) catalyst than the C-Cl bonds, allowing for selective coupling at the 5-position. The base is crucial for the transmetalation step in the catalytic cycle.[6]

Arylboronic Acid PartnerExpected ProductPotential Kinase Interaction
Phenylboronic acid5-Phenyl-4,6-dichloro-N-substituted-nicotinamideOccupies hydrophobic pocket
3-Aminophenylboronic acid5-(3-Aminophenyl)-4,6-dichloro-N-substituted-nicotinamideForms hydrogen bonds with the solvent-exposed region
Pyridine-3-boronic acid5-(Pyridin-3-yl)-4,6-dichloro-N-substituted-nicotinamideImproves solubility and can act as a hydrogen bond acceptor
Protocol 3: Buchwald-Hartwig Amination

This final diversification step introduces an amino group at either the C4 or C6 position, which can serve as a key hydrogen bond donor/acceptor interacting with the kinase hinge region.[5]

Materials:

  • 5-Aryl-4,6-dichloro-N-substituted-nicotinamide (from Protocol 2)

  • Primary or secondary amine (1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., Xantphos, BINAP) (4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu) (2.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 5-Aryl-4,6-dichloro-N-substituted-nicotinamide (1.0 eq), the desired amine (1.5 eq), the palladium catalyst, the ligand, and the base in an oven-dried reaction vessel.

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture to 90-120 °C for 12-24 hours.

  • Monitor the reaction for the formation of the mono-aminated product. Note that regioselectivity may vary depending on the substrate and reaction conditions.

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC to isolate the desired 5-Aryl-4-amino-6-chloro-N-substituted-nicotinamide isomer.

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of ligand is crucial for the efficiency and selectivity of the reaction. Steric hindrance around the C4 and C6 positions may influence which chlorine is more readily displaced.

Characterization and Biological Evaluation

Synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

The inhibitory activity of the synthesized compounds against a panel of kinases can be determined using in vitro kinase assays, such as radiometric assays (e.g., ³³P-ATP filter binding) or non-radioactive assays (e.g., ADP-Glo™, LanthaScreen®). The half-maximal inhibitory concentration (IC₅₀) values are then calculated to quantify the potency of the inhibitors.

Illustrative Kinase Signaling Pathway

The synthesized inhibitors could potentially target various kinase families involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) which are crucial for cell cycle regulation.[7]

G cluster_0 Cell Cycle Progression GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates CDK46->Rb inhibits inhibition E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor Synthesized Inhibitor (from 5-Bromo-4,6- dichloronicotinic acid) Inhibitor->CDK46 inhibits

Caption: Inhibition of the CDK4/6-Rb pathway.

Conclusion

5-Bromo-4,6-dichloronicotinic acid is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its differential reactivity allows for a systematic and modular approach to construct complex molecular architectures. The protocols outlined in this application note provide a solid foundation for medicinal chemists to explore the chemical space around this scaffold and to develop potent and selective kinase inhibitors for therapeutic applications. The strategic application of modern cross-coupling methodologies is key to unlocking the full potential of this halogenated heterocyclic building block.

References

  • (No valid reference)
  • Google Patents. (n.d.). Pyrrolopyrimidine compounds as cdk inhibitors.
  • MDPI. (2022, August 19). Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway. Retrieved January 26, 2026, from [Link]

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348. [Link]

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  • Google Patents. (n.d.). Kinase inhibitors.
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  • MDPI. (2021, October 10). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved January 26, 2026, from [Link]

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  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 26, 2026, from [Link]

Sources

Application

Application Note: A Robust Protocol for the Synthesis of N-Phenylnicotinamide

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of N-phenylnicotinamide from nicotinic acid and aniline. Amide bond formation is a cornerstone of medicinal chemistry, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-phenylnicotinamide from nicotinic acid and aniline. Amide bond formation is a cornerstone of medicinal chemistry, and this guide details a reliable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as a coupling additive. We delve into the mechanistic rationale behind the chosen methodology, offering a step-by-step experimental procedure, purification techniques, and essential safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a robust and efficient approach to synthesizing N-aryl amides.

Introduction: The Importance of the Amide Bond

The amide functional group is one of the most prevalent structural motifs in bioactive molecules, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals. The synthesis of N-phenylamides, specifically, allows for the exploration of chemical space by joining aromatic carboxylic acids and anilines, creating rigid structures often essential for binding to biological targets. Nicotinic acid (Vitamin B3) and its derivatives are valuable building blocks in this context.

Direct condensation of a carboxylic acid and an amine to form an amide requires prohibitively high temperatures due to the rapid and unfavorable acid-base reaction that forms a stable ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is central to modern amide synthesis.

Choosing the Right Synthetic Path: EDC/HOBt Coupling

Several methods exist for carboxylic acid activation, including conversion to acyl chlorides or the use of various coupling reagents.

  • Acyl Chloride Method: While effective, the generation of acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be harsh, requiring anhydrous conditions and potentially being incompatible with sensitive functional groups.

  • Carbodiimide Coupling: Reagents like Dicyclohexylcarbodiimide (DCC) and EDC provide a much milder alternative. EDC is particularly advantageous for solution-phase synthesis because its urea byproduct is water-soluble, allowing for simple removal during aqueous workup, unlike the insoluble dicyclohexylurea (DCU) formed from DCC.[1]

For this protocol, we have selected the EDC/HOBt system . The inclusion of HOBt as an additive offers several key benefits:

  • Accelerates Coupling: It reacts with the highly reactive O-acylisourea intermediate to form an HOBt active ester, which is more stable but still highly reactive towards the amine.[2]

  • Suppresses Side Reactions: It minimizes undesirable side reactions, such as the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which would halt the reaction.[1]

  • Reduces Racemization: In chiral applications, HOBt is highly effective at preserving stereochemical integrity.

This combination provides a high-yielding, clean, and broadly applicable method, even for coupling with less nucleophilic amines like aniline.[3]

Mechanism of Action: The Role of EDC and HOBt

The coupling reaction proceeds through a well-understood, multi-step mechanism. Each component plays a critical role in ensuring the efficient formation of the final amide product.

  • Activation of Carboxylic Acid: The nitrogen of the carbodiimide (EDC) is protonated by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the activated EDC, forming a highly reactive O-acylisourea intermediate. This intermediate effectively converts the hydroxyl group into an excellent leaving group.

  • Formation of the HOBt Active Ester: Before the amine is added, HOBt intercepts the O-acylisourea. It acts as a superior nucleophile, displacing the EDC urea moiety to form an HOBt active ester. This new intermediate is less prone to side reactions than the O-acylisourea.

  • Nucleophilic Attack by Amine: The aniline (amine) then attacks the carbonyl carbon of the HOBt active ester.

  • Amide Formation: The tetrahedral intermediate collapses, expelling HOBt (which acts as a catalyst in this cycle) and forming the stable N-phenylnicotinamide product.

EDC_HOBt_Mechanism cluster_activation Step 1: Acid Activation cluster_ester_formation Step 2: Active Ester Formation cluster_amide_formation Step 3: Amide Formation NicotinicAcid Nicotinic Acid (R-COOH) OAcyIisourea O-Acylisourea Intermediate NicotinicAcid->OAcyIisourea EDC EDC EDC->OAcyIisourea HOBtEster HOBt Active Ester OAcyIisourea->HOBtEster + HOBt EDCUrea EDC-Urea (Byproduct) OAcyIisourea->EDCUrea HOBt HOBt HOBt->HOBtEster Amide N-Phenylnicotinamide (Product) HOBtEster->Amide + Aniline HOBt_regen HOBt (Regenerated) HOBtEster->HOBt_regen Regenerated Aniline Aniline (R'-NH2) Aniline->Amide

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Detailed Experimental Protocol

This protocol describes the synthesis of N-phenylnicotinamide on a 10 mmol scale.

4.1 Materials and Equipment
  • Reagents: Nicotinic acid (1.23 g, 10.0 mmol), Aniline (0.91 mL, 10.0 mmol), EDC·HCl (2.30 g, 12.0 mmol), HOBt hydrate (1.84 g, 12.0 mmol), N,N-Diisopropylethylamine (DIPEA, 2.09 mL, 12.0 mmol), Dichloromethane (DCM, 100 mL), Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, ice-water bath, separatory funnel, rotary evaporator, standard glassware, silica gel for column chromatography.

4.2 Step-by-Step Procedure
  • Reagent Setup: To a 250 mL round-bottom flask, add nicotinic acid (1.23 g, 10.0 mmol, 1.0 eq.), HOBt hydrate (1.84 g, 12.0 mmol, 1.2 eq.), and aniline (0.91 mL, 10.0 mmol, 1.0 eq.).

  • Dissolution: Add 80 mL of dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids dissolve.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • Base Addition: Add DIPEA (2.09 mL, 12.0 mmol, 1.2 eq.) to the cooled solution.

  • Activation: Add EDC·HCl (2.30 g, 12.0 mmol, 1.2 eq.) to the reaction mixture in one portion. Rationale: Adding the EDC last initiates the activation in situ. Performing the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 50:50 Ethyl Acetate:Hexanes. The reaction is complete when the nicotinic acid spot has been consumed.

4.3 Workup and Purification
  • Quenching & Dilution: Transfer the reaction mixture to a separatory funnel. Dilute with an additional 50 mL of DCM.

  • Acid Wash: Wash the organic layer with 1 M HCl (2 x 50 mL). Rationale: This step removes the basic DIPEA and any unreacted aniline.[4]

  • Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL). Rationale: This removes the acidic HOBt and any unreacted nicotinic acid.

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography (eluting with a gradient of Ethyl Acetate in Hexanes) or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield N-phenylnicotinamide as a white solid.

Experimental Workflow Diagram

Experimental_Workflow A 1. Combine Reactants (Nicotinic Acid, Aniline, HOBt) in DCM B 2. Cool to 0 °C A->B C 3. Add Base (DIPEA) B->C D 4. Add Coupling Agent (EDC·HCl) C->D E 5. React at RT (12-18h) D->E F 6. Aqueous Workup (HCl, NaHCO₃, Brine Washes) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Purify (Chromatography or Recrystallization) G->H I Pure N-Phenylnicotinamide H->I

Caption: Overall workflow for the synthesis of N-phenylnicotinamide.

Expected Results & Characterization

Following this protocol, N-phenylnicotinamide is typically obtained in good to excellent yields.

ParameterExpected Result
Yield 75-90%
Physical Appearance White to off-white solid
Molecular Weight 198.22 g/mol [5]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.10 (d, 1H), 8.78 (dd, 1H), 8.18 (dt, 1H), 7.95 (s, 1H, NH), 7.65 (d, 2H), 7.45 (t, 2H), 7.20 (t, 1H). Note: NMR shifts are estimates and can vary.
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1600, 1480 (Aromatic C=C).[6][7]
Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • EDC·HCl and HOBt: Can cause skin and eye irritation. HOBt is known to have explosive properties, especially in its anhydrous form, and should be handled with care.[1][8]

  • DIPEA: Is a corrosive and flammable liquid. Avoid inhalation of vapors.

  • DCM: Is a volatile solvent and a suspected carcinogen. Minimize exposure.

  • Aniline: Is toxic and readily absorbed through the skin.

Researchers should consult the Safety Data Sheet (SDS) for each reagent before beginning work.

Conclusion

The EDC/HOBt-mediated coupling of nicotinic acid and aniline is a highly efficient, reliable, and scalable method for the synthesis of N-phenylnicotinamide. The protocol's mild reaction conditions and the straightforward, water-based workup make it an excellent choice for medicinal chemistry applications. By understanding the underlying mechanism and adhering to the detailed procedure, researchers can consistently obtain high yields of the desired amide product, facilitating further drug discovery and development efforts.

References
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylisonicotinamide. PubChem Compound Database. [Link]

  • Organic Syntheses. (2013). Working with Hazardous Chemicals. Org. Synth. 2013, 90, 306-315. [Link]

  • Prakash, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Prakash, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Kutuzova, S. S., et al. (2015). Solvation peculiarities of nicotinamide in aqueous ethanol. ResearchGate. [Link]

  • Kiryukhin, D., et al. (2015). 1D 1H NMR spectrum of nicotinamide. ResearchGate. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Nicotinamide at BMRB. Bmrb.io. [Link]

  • Boogaard, P. J., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety. [Link]

  • National Institute of Standards and Technology. (n.d.). Niacinamide. NIST Chemistry WebBook. [Link]

  • University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. UCSC Chemistry. [Link]

  • Wang, C., et al. (2015). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Angewandte Chemie. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylnicotinamide. PubChem Compound Database. [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

Sources

Method

Application Notes and Protocols for the Development of Novel Fungicides Using 5-Bromo-4,6-dichloronicotinic Acid Derivatives

Introduction: The Imperative for Novel Fungicides and the Promise of Nicotinic Acid Scaffolds The global imperative for food security is continually challenged by the emergence of resistant fungal pathogens that threaten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Fungicides and the Promise of Nicotinic Acid Scaffolds

The global imperative for food security is continually challenged by the emergence of resistant fungal pathogens that threaten crop yields. This necessitates a perpetual search for novel fungicides with diverse mechanisms of action. The pyridine ring, a core component of nicotinic acid (Vitamin B3) and its derivatives, represents a versatile and highly promising scaffold in the design of new agrochemicals.[1][2] Derivatives of nicotinic acid have demonstrated a broad spectrum of biological activities, including potent fungicidal properties.[3] This document provides a detailed guide for researchers and drug development professionals on the utilization of 5-Bromo-4,6-dichloronicotinic acid as a key intermediate for the synthesis and evaluation of a new generation of fungicidal compounds.

The strategic placement of halogen atoms on the pyridine ring can significantly influence the biological activity of the resulting compounds. The presence of bromine and chlorine in 5-Bromo-4,6-dichloronicotinic acid offers a unique starting point for creating a diverse library of derivatives, primarily through the modification of the carboxylic acid group into amides and esters. These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and steric bulk, which are critical for its interaction with the target site in the fungal pathogen.

This guide will provide detailed protocols for the synthesis of amide and ester derivatives of 5-Bromo-4,6-dichloronicotinic acid, comprehensive methods for in-vitro and in-vivo antifungal screening, and an in-depth exploration of the likely mechanism of action, supported by a visual pathway diagram.

Synthesis of 5-Bromo-4,6-dichloronicotinic Acid Derivatives

The carboxylic acid moiety of 5-Bromo-4,6-dichloronicotinic acid is the primary site for derivatization. The following protocols outline the synthesis of amide and ester derivatives, which are common and effective strategies for modifying the biological activity of carboxylic acid-containing compounds.

Protocol 1: Synthesis of N-Aryl Amide Derivatives

This protocol is adapted from the synthesis of N-phenylamides of a similar dihalonicotinic acid and can be applied to 5-Bromo-4,6-dichloronicotinic acid.[3] The synthesis proceeds via an acid chloride intermediate.

Step 1: Formation of the Acid Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Bromo-4,6-dichloronicotinic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 2-3 hours. The reaction should be carried out in a fume hood due to the evolution of HCl and SO₂ gases.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-Bromo-4,6-dichloronicotinoyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 5-Bromo-4,6-dichloronicotinoyl chloride in a suitable anhydrous solvent such as toluene or dichloromethane.

  • In a separate flask, dissolve the desired substituted aniline (1.1 eq.) in the same solvent.

  • Slowly add the aniline solution to the acid chloride solution at room temperature with constant stirring. An amine base such as triethylamine or pyridine (1.2 eq.) can be added to scavenge the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with dilute hydrochloric acid to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude amide product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Causality Behind Experimental Choices:

  • Thionyl Chloride: This is a common and effective reagent for converting carboxylic acids to acid chlorides due to the gaseous nature of its byproducts (SO₂ and HCl), which are easily removed.

  • Anhydrous Conditions: The acid chloride intermediate is highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water. Therefore, anhydrous solvents and reagents are crucial for a successful reaction.

  • Amine Base: The addition of a non-nucleophilic base like triethylamine or pyridine is essential to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction.

Protocol 2: Synthesis of Ester Derivatives

Esterification of 5-Bromo-4,6-dichloronicotinic acid can be achieved through several standard methods. A common and effective method is the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst.

Step 1: Fischer-Speier Esterification

  • In a round-bottom flask, dissolve 5-Bromo-4,6-dichloronicotinic acid (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux and maintain the reflux for several hours (4-24 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.

  • Purify the crude ester by column chromatography on silica gel or by distillation if the product is a liquid.

Antifungal Activity Screening

A systematic evaluation of the newly synthesized derivatives is crucial to identify promising lead compounds. This involves a tiered approach, starting with broad in-vitro screening followed by more targeted in-vivo assays.

Protocol 3: In-Vitro Antifungal Screening by Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[4]

Step 1: Preparation of Fungal Inoculum

  • Culture the selected fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani) on a suitable agar medium (e.g., Potato Dextrose Agar, PDA) at their optimal growth temperature until sufficient sporulation is observed.

  • Harvest the fungal spores by gently scraping the surface of the agar with a sterile loop and suspending them in a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

  • Adjust the spore suspension to a final concentration of 1 x 10⁵ to 5 x 10⁵ spores/mL using a hemocytometer.

Step 2: Broth Microdilution Assay

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of each test compound in a suitable broth medium (e.g., Potato Dextrose Broth, PDB) to achieve a range of final concentrations.

  • Add the prepared fungal inoculum to each well.

  • Include a positive control (a known commercial fungicide) and a negative control (medium with inoculum and solvent, but no test compound).

  • Incubate the plates at the optimal temperature for fungal growth for 48-72 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Data Presentation: In-Vitro Antifungal Activity

The results of the in-vitro screening should be summarized in a clear and concise table for easy comparison of the activity of the different derivatives.

Compound IDR Group (Amide/Ester)Botrytis cinerea MIC (µg/mL)Fusarium graminearum MIC (µg/mL)Rhizoctonia solani MIC (µg/mL)
Parent Acid -COOH>100>100>100
Derivative 1 -CONH-Ph502550
Derivative 2 -CONH-Ph-4-Cl12.56.2512.5
Derivative 3 -COOCH₃>100>100>100
Derivative 4 -COOCH₂CH₃5050>100
Positive Control (e.g., Boscalid)3.121.560.78
Protocol 4: In-Vivo Antifungal Efficacy on a Model Plant System

Promising compounds identified from the in-vitro screen should be further evaluated for their efficacy in a whole-plant system. This protocol describes a general method that can be adapted for various plant-pathogen systems, such as wheat powdery mildew or cucumber downy mildew.[5][6][7][8]

Step 1: Plant Cultivation and Inoculation

  • Grow healthy seedlings of the host plant (e.g., wheat, cucumber) in pots under controlled greenhouse conditions.

  • When the plants reach a suitable growth stage (e.g., two-leaf stage for wheat), inoculate them with a fresh spore suspension of the target pathogen (Blumeria graminis f. sp. tritici for wheat powdery mildew, Pseudoperonospora cubensis for cucumber downy mildew).

Step 2: Fungicide Application

  • Prepare solutions of the test compounds at various concentrations in a suitable carrier solvent with a surfactant to ensure even coverage.

  • Apply the fungicide solutions to the plants either as a protective treatment (before inoculation) or a curative treatment (after inoculation and appearance of initial symptoms).

  • Include a positive control (a commercial fungicide) and a negative control (carrier solvent only).

Step 3: Disease Assessment

  • Maintain the treated and control plants in a growth chamber with optimal conditions for disease development (e.g., high humidity).

  • After a set incubation period (e.g., 7-14 days), visually assess the disease severity on the leaves of each plant. This can be done using a rating scale (e.g., 0-100% leaf area infected).

  • Calculate the percent disease control for each treatment relative to the negative control.

Data Presentation: In-Vivo Fungicidal Efficacy

TreatmentConcentration (µg/mL)Disease Severity (%)Percent Control (%)
Negative Control -850
Derivative 2 1002076.5
504547.1
Positive Control 1001088.2

Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

Several studies on nicotinamide and nicotinic acid derivatives with fungicidal properties have pointed towards the inhibition of succinate dehydrogenase (SDH) as a likely mechanism of action.[2][9] SDH, also known as Complex II, is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4][10][11][12] By inhibiting SDH, these compounds disrupt the fungus's ability to produce ATP, leading to cell death.

The proposed mechanism involves the binding of the fungicide to the ubiquinone-binding (Qp) site of the SDH enzyme complex.[9] This binding site is formed by subunits B, C, and D of the SDH complex. The binding of the inhibitor competitively blocks the binding of the natural substrate, ubiquinone, thereby halting the transfer of electrons from succinate to the rest of the electron transport chain.

G cluster_TCA TCA Cycle Succinate Succinate SDH SDH Succinate->SDH Oxidation Fumarate Fumarate Inhibitor 5-Bromo-4,6-dichloronicotinic acid derivative Inhibitor->SDH Inhibition SDH->Fumarate

Structure-Activity Relationship (SAR) Insights

Preliminary studies on related nicotinamide fungicides have provided valuable insights into the structure-activity relationships that can guide the design of more potent derivatives of 5-Bromo-4,6-dichloronicotinic acid.[2][3]

  • Amide Substituents: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic rings, particularly those with electron-withdrawing groups, have been shown to enhance fungicidal potency. The position of these substituents on the aromatic ring can also significantly impact activity.

  • Ester Substituents: The size and nature of the alkyl or aryl group in the ester moiety can influence the compound's lipophilicity and, consequently, its ability to penetrate the fungal cell membrane.

  • Halogenation Pattern: The presence and position of halogen atoms on the nicotinic acid ring are key determinants of activity. The 5-bromo and 4,6-dichloro substitution pattern provides a specific electronic and steric profile that can be further optimized.

A systematic approach to SAR involves synthesizing a library of derivatives with diverse substituents and correlating their chemical structures with their observed biological activities. This will enable the identification of the key structural features required for potent fungicidal activity.

Conclusion and Future Directions

5-Bromo-4,6-dichloronicotinic acid is a promising and versatile starting material for the development of novel fungicides. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, screen, and characterize new derivatives. The proposed mechanism of action as SDH inhibitors places these compounds in a well-established and commercially relevant class of fungicides.

Future research should focus on:

  • Expanding the derivative library: Synthesizing a wider range of amide and ester derivatives with diverse substituents to further explore the SAR.

  • Mechanism of action studies: Confirming the inhibition of SDH through enzymatic assays and exploring potential secondary mechanisms of action.

  • Resistance studies: Evaluating the potential for the development of resistance in target fungal populations.

  • In-planta studies: Conducting more extensive greenhouse and field trials to assess the efficacy of lead compounds under real-world conditions.

By following a structured and scientifically rigorous approach, the development of novel and effective fungicides from 5-Bromo-4,6-dichloronicotinic acid derivatives can make a significant contribution to global food security.

References

  • Setliff, F. L., & Caldwell, J. Z. (1991). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Journal of the Arkansas Academy of Science, 45, 92-95. [Link]

  • Qiu, L., Zhang, Y., Kang, X., Zhang, Y., Ye, J., & Zhang, Z. (2025). Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. Bioorganic Chemistry, 164, 108868. [Link]

  • Konstantinidou-Doltsinis, S., Markellou, E., & Tsiropoulos, N. G. (2007). Fungicide Resistance in Powdery Mildew Fungi. Fungal Genomics & Biology, 01(01). [Link]

  • Rosado-Rivera, Y. I., & Quesada-Ocampo, L. M. (2022). Evaluation of fungicides for management of cucumber downy mildew, Clinton 2022. Plant Disease Management Reports, 17(1), V033. [Link]

  • Wang, J., Li, H., Jin, Y., & Wang, Q. (2023). Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. Molecules, 28(13), 5133. [Link]

  • Bhardwaj, A., Kumar, A., & Singh, R. (2018). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Advances, 8(41), 23204-23211. [Link]

  • ResearchGate. (n.d.). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. Retrieved January 26, 2026, from [Link]

  • Kumar, A., & Singh, P. (2022). In vivo Evaluation of Chemicals and Plant extracts against powdery mildew of Black gram and green gram. Journal of Emerging Technologies and Innovative Research, 9(5), d239-d243. [Link]

  • Bénit, P., et al. (2019). Evolutionarily conserved susceptibility of the mitochondrial respiratory chain to SDHI pesticides and its consequence on the impact of SDHIs on human cultured cells. PLoS ONE, 14(11), e0224132. [Link]

  • ResearchGate. (n.d.). EVALUATION OF DIFFERENT FUNGICIDES AGAINST DOWNY MILDEW OF CUCUMBER CAUSED BY PSEUDOPERONOSPORA CUBENSIS. Retrieved January 26, 2026, from [Link]

  • Bénit, P., et al. (2019). Evolutionarily conserved susceptibility of the mitochondrial respiratory chain to SDHI pesticides and its consequence on the impact of SDHIs on human cultured cells. PLoS ONE, 14(11), e0224132. [Link]

  • Bhardwaj, A., Kumar, A., & Singh, R. (2018). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Advances, 8(41), 23204-23211. [Link]

  • Grabarczyk, E. E., & Phelan, J. (2022). Efficacy of Fungicides Used to Manage Downy Mildew in Cucumber Assessed with Multiple Meta-Analysis Techniques. Phytopathology, 112(7), 1461-1471. [Link]

  • Shahin, A. A., et al. (2020). BIOCONTROL OF WHEAT POWDERY MILDEW DISEASE UNDER FIELD CONDITIONS IN EGYPT. Zagazig Journal of Agricultural Research, 47(2), 523-534. [Link]

  • Zhang, J., et al. (2014). Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry, 62(19), 4063-4071. [Link]

  • Wikipedia. (n.d.). Succinate dehydrogenase. Retrieved January 26, 2026, from [Link]

  • Grabarczyk, E. E., & Phelan, J. (2022). Efficacy of Fungicides Used to Manage Downy Mildew in Cucumber Assessed with Multiple Meta-Analysis Techniques. Phytopathology, 112(7), 1461-1471. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 5-Bromo-4,6-dichloronicotinic Acid

Welcome to the technical support center for the purification of crude 5-Bromo-4,6-dichloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 5-Bromo-4,6-dichloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this important synthetic intermediate.

Introduction to the Purification Challenges

5-Bromo-4,6-dichloronicotinic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. The purification of this compound can be challenging due to the presence of various impurities stemming from its synthesis. Common impurities may include unreacted starting materials, regioisomers, and byproducts from side reactions such as dehalogenation. This guide will provide a systematic approach to tackling these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 5-Bromo-4,6-dichloronicotinic acid?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities in the synthesis of halogenated nicotinic acids can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers with different halogen substitution patterns on the pyridine ring.

  • Dehalogenated Impurities: Species where one or more halogen atoms have been replaced by hydrogen.

  • Hydrolysis Intermediates: If the synthesis involves the hydrolysis of a nitrile or ester, the corresponding amide or ester may be present as an impurity[1].

Q2: What is the estimated pKa of 5-Bromo-4,6-dichloronicotinic acid and how does it influence purification?

Q3: Which analytical techniques are recommended for assessing the purity of 5-Bromo-4,6-dichloronicotinic acid?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of 5-Bromo-4,6-dichloronicotinic acid. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid, is a good starting point. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying unknown impurities by providing molecular weight information[3].

Purification Strategy Selection

Choosing the right purification strategy is crucial for obtaining high-purity 5-Bromo-4,6-dichloronicotinic acid. The following decision tree can guide you in selecting the most appropriate method based on the nature of the impurities and the desired scale of purification.

Purification_Strategy start Crude 5-Bromo-4,6-dichloronicotinic acid impurity_type What is the nature of the impurities? start->impurity_type scale What is the scale of purification? impurity_type->scale Impurities have significantly different polarity/solubility chromatography Column Chromatography (Flash or Preparative HPLC) impurity_type->chromatography Impurities have similar polarity/solubility (e.g., regioisomers) recrystallization Recrystallization scale->recrystallization Large scale (> 1g) acid_base Acid-Base Extraction scale->acid_base Small to large scale, acidic/basic impurities scale->chromatography Small to medium scale (< 1g)

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem Possible Cause Troubleshooting Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 2. Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath[4].
No Crystal Formation The solution is not sufficiently saturated, or nucleation is inhibited.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.1. Concentrate the mother liquor and cool it again to recover more product. 2. Use a solvent system where the compound has very low solubility at low temperatures.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.1. Perform a hot filtration with activated charcoal to remove colored impurities before crystallization. 2. A second recrystallization from a different solvent system may be necessary.

Recommended Solvents for Recrystallization:

A systematic approach to solvent selection is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Solvent Polarity Boiling Point (°C) Comments
Ethanol Polar Protic78Often a good starting point for polar aromatic acids[5].
Isopropanol Polar Protic82Similar to ethanol, may offer different solubility characteristics.
Toluene Nonpolar111Can be effective for less polar impurities.
Heptane/Ethyl Acetate Nonpolar/Polar AproticVariableA mixture can be fine-tuned to achieve optimal solubility.
Water Very Polar100May be suitable if the compound has some water solubility at high temperatures, but this is less likely for a polyhalogenated compound.
Acid-Base Extraction

This technique is particularly useful for separating acidic compounds like 5-Bromo-4,6-dichloronicotinic acid from neutral or basic impurities[6].

Experimental Protocol:

  • Dissolution: Dissolve the crude 5-Bromo-4,6-dichloronicotinic acid in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M sodium carbonate or 1M sodium hydroxide). The acidic compound will be deprotonated and move into the aqueous layer as its salt.

  • Separation: Separate the aqueous layer containing the salt of your product.

  • Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the pH is acidic (pH ~2-3), causing the purified 5-Bromo-4,6-dichloronicotinic acid to precipitate out[5].

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Acid_Base_Extraction start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., Na2CO3 or NaOH) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Salt of Product) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitate Pure Product acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure 5-Bromo-4,6-dichloronicotinic acid filter->pure_product

Caption: Workflow for acid-base extraction.

Troubleshooting Acid-Base Extraction:

Problem Possible Cause Troubleshooting Solution
Emulsion Formation Vigorous shaking of the separatory funnel.1. Allow the mixture to stand for a longer period. 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Incomplete Precipitation The pH is not low enough, or the product is somewhat soluble in the acidic aqueous solution.1. Check the pH with pH paper and add more acid if necessary. 2. Cool the solution thoroughly in an ice bath to minimize solubility. 3. Extract the acidic aqueous solution with a fresh portion of organic solvent to recover any dissolved product.
Product is an Oil or Gummy Solid The product is melting or has a low melting point, or is not fully protonated.1. Ensure the acidification is done in an ice bath to keep the temperature low. 2. Confirm the final pH is sufficiently acidic.
Column Chromatography

For challenging separations, particularly for removing isomeric impurities, column chromatography is the method of choice[7][8].

Recommended Conditions for Flash Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like heptane or hexane is a good starting point. The addition of a small amount of acetic or formic acid to the mobile phase can improve the peak shape of acidic compounds.

  • Detection: UV visualization at 254 nm.

Troubleshooting Column Chromatography:

Problem Possible Cause Troubleshooting Solution
Poor Separation Inappropriate mobile phase polarity.1. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. 2. Use a shallower solvent gradient during elution.
Streaking or Tailing of the Compound Strong interaction between the acidic compound and the silica gel.1. Add a small percentage (0.1-1%) of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.
Low Recovery The compound is irreversibly adsorbed onto the silica gel or is not eluting with the chosen mobile phase.1. Increase the polarity of the mobile phase significantly (e.g., add methanol). 2. If the compound is still not eluting, it may be necessary to use a different stationary phase (e.g., alumina or reversed-phase silica).

References

  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved January 26, 2026, from [Link]

  • WO1998039298A1 - Process for the preparation of nicotinic acids - Google Patents. (n.d.).
  • RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents. (n.d.).
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. Retrieved January 26, 2026, from [Link]

  • Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • (PDF) Solubility and Crystallization Studies of Picolinic Acid - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • nicotinic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Prediction of pKa values using the PM6 semiempirical method - PMC - NIH. (2013). Retrieved January 26, 2026, from [Link]

  • Strategy for Preparative LC Purification | Agilent. (n.d.). Retrieved January 26, 2026, from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.). Retrieved January 26, 2026, from [Link]

  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]

  • the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022). Retrieved January 26, 2026, from [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Retrieved January 26, 2026, from [Link]

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  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (2016). Retrieved January 26, 2026, from [Link]

  • Recrystallization Issues : r/Chempros - Reddit. (2024). Retrieved January 26, 2026, from [Link]

  • Acid-Base Extraction Tutorial - YouTube. (2020). Retrieved January 26, 2026, from [Link]

  • CN102249994B - Preparation method of nicotinic acid - Google Patents. (n.d.).
  • US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents. (n.d.).
  • Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved January 26, 2026, from [Link]

  • investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 26, 2026, from [Link]

  • Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents. (n.d.).
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  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved January 26, 2026, from [Link]

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Optimization

Technical Support Center: Managing Gaseous Byproducts in Acid Chloride Formation

Welcome to the Technical Support Center for managing gaseous byproducts during acid chloride formation. This guide is designed for researchers, scientists, and drug development professionals who routinely perform these c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing gaseous byproducts during acid chloride formation. This guide is designed for researchers, scientists, and drug development professionals who routinely perform these critical transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both safety and success in your work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the gaseous byproducts generated during the conversion of carboxylic acids to acid chlorides.

Q1: What are the primary gaseous byproducts I should be concerned about when synthesizing acid chlorides?

A: The gaseous byproducts are entirely dependent on the chlorinating agent used. The two most common reagents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), generate different sets of gaseous waste, each with its own hazard profile.[1]

  • Thionyl Chloride (SOCl₂): This reagent produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[2][3][4] Both are corrosive and toxic, necessitating careful handling in a well-ventilated fume hood and the use of a gas trap.[2]

  • Oxalyl Chloride ((COCl)₂): This reagent decomposes into carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[5][6] The generation of highly toxic and odorless carbon monoxide requires special precautions.[5][6]

Q2: Why is it crucial to remove these gaseous byproducts from the reaction?

A: There are two primary, critical reasons for actively removing these byproducts:

  • Driving the Reaction Equilibrium: The formation of acid chlorides from carboxylic acids is a reversible reaction. The gaseous nature of the byproducts allows them to be easily removed from the reaction vessel. According to Le Châtelier's principle, this removal shifts the equilibrium towards the product side, driving the reaction to completion and ensuring a high yield of the desired acid chloride.[7]

  • Safety and Environmental Concerns: All the primary gaseous byproducts (HCl, SO₂, CO) are hazardous.[8][9]

    • HCl and SO₂ are corrosive and can cause severe respiratory irritation and damage to equipment.[8]

    • CO is a colorless, odorless, and highly toxic gas that can be lethal even at low concentrations.[9] Proper containment and neutralization (scrubbing) are not just good laboratory practice; they are essential safety protocols.

Q3: I've heard that adding a catalytic amount of DMF is common. How does this affect byproduct generation?

A: Adding a catalytic amount of N,N-dimethylformamide (DMF) is particularly common when using oxalyl chloride, and sometimes with thionyl chloride for sluggish reactions.[7][10][11] DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent chlorinating agent.[6]

  • With Oxalyl Chloride: The reaction between DMF and oxalyl chloride accelerates the formation of the Vilsmeier reagent and subsequently the acid chloride. This catalytic cycle also facilitates the decomposition of oxalyl chloride into CO, CO₂, and HCl.[12]

  • A Word of Caution: While catalytic DMF is effective, be aware that a side reaction can produce dimethylcarbamoyl chloride, a potent carcinogen.[6][13] Therefore, use the minimum amount of DMF necessary to achieve the desired catalytic effect.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My acid-sensitive starting material is degrading during the reaction.

Cause: The likely culprit is the buildup of hydrogen chloride (HCl) gas in the reaction mixture. While HCl is a byproduct, its presence can also catalyze undesirable side reactions or degrade sensitive functional groups.

Solution:

  • Inert Gas Sweep: Maintain a gentle sweep of an inert gas (e.g., nitrogen or argon) over the reaction headspace. This will help to carry the evolved HCl and other gaseous byproducts into the scrubbing system more efficiently, reducing their concentration in the reaction vessel.

  • Addition of a Non-Nucleophilic Base: For substrates that are particularly sensitive to acid but do not react with the chlorinating agent, the addition of a non-nucleophilic scavenger like pyridine or triethylamine can be employed to neutralize the HCl as it is formed.[7] However, this should be done with caution, as it can complicate the workup.

  • Choice of Reagent: Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride and may be a better choice for sensitive substrates.[6]

Problem 2: The reaction is sluggish or incomplete, even at reflux.

Cause: This can be due to several factors, including an unreactive carboxylic acid (e.g., sterically hindered or electron-withdrawn), insufficient temperature, or premature degradation of the chlorinating agent due to moisture.

Solutions:

  • Ensure Anhydrous Conditions: Both thionyl chloride and oxalyl chloride react violently with water.[6][14][15] Any moisture present will consume the reagent and hydrolyze the acid chloride product back to the carboxylic acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[1][7]

  • Catalytic DMF: As mentioned in the FAQ, a few drops of DMF can significantly accelerate the reaction, particularly for unreactive acids.[7][10]

  • Increase Temperature: If the substrate is stable, increasing the reaction temperature can improve the rate of conversion. Thionyl chloride reactions are often run at reflux.[10]

  • Use a More Reactive Agent: If issues persist, consider using oxalyl chloride with catalytic DMF, which is generally more reactive than thionyl chloride alone.[11]

Problem 3: The gas scrubber is inefficient, and I can smell acidic fumes.

Cause: This indicates a breach in your gas management system. The cause could be an inadequate scrubbing solution, a poorly designed trap, or a flow rate that is too high for the scrubber to handle.

Solution: Implement a Robust Gas Scrubbing Train

A simple bubbler is often insufficient for the vigorous gas evolution from these reactions. A more effective setup involves a gas scrubbing train.

Experimental Protocol: Setting up a Gas Scrubbing Train

  • Reaction Vessel Outlet: Connect the outlet of your reaction vessel (e.g., from the top of the reflux condenser) to the scrubbing train using chemically resistant tubing.

  • First Trap (Empty): The first flask in the series should be an empty trap. This serves as a safety measure to catch any reaction mixture that might be carried over due to excessive bubbling ("suck-back").

  • Second Trap (Neutralizing Scrubber): The second flask should contain a basic solution to neutralize acidic gases (HCl and SO₂). A saturated solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) is effective.[16][17] NaOH has a higher capacity but reacts exothermically.

  • Third Trap (Oxidizing Scrubber for SO₂): For reactions using thionyl chloride, a third trap containing an oxidizing agent can be added to scrub any SO₂ that might pass through the basic solution. A dilute solution of potassium permanganate (KMnO₄) or calcium hypochlorite (bleach) is effective. The disappearance of the purple color of KMnO₄ indicates that it is being consumed.

  • Vent to Fume Hood: The outlet of the final trap should be vented into the back of the fume hood to ensure any residual un-trapped gases are safely exhausted.

GasScrubbingTrain Reaction Reaction Vessel (e.g., Reflux Condenser) Trap1 Empty Trap (Suck-back Protection) Reaction->Trap1 Gas Flow Trap2 Basic Scrubber (NaOH or NaHCO₃ soln.) Neutralizes HCl, SO₂ Trap1->Trap2 Trap3 Oxidizing Scrubber (KMnO₄ or Bleach soln.) Removes residual SO₂ Trap2->Trap3 Vent Vent to Fume Hood Trap3->Vent

Problem 4: How do I safely manage the toxic carbon monoxide (CO) from oxalyl chloride reactions?

Cause: Carbon monoxide is an inherent byproduct of the decomposition of oxalyl chloride.[5][6] Unlike HCl or SO₂, it is not an acid and will not be removed by a basic scrubber.

Solutions:

  • Absolute Requirement for a Fume Hood: All reactions involving oxalyl chloride MUST be performed in a properly functioning chemical fume hood. This is the primary and most critical control measure.

  • Catalytic Converters (Advanced): In specialized applications or for larger-scale reactions, the exhaust gas from the scrubbing train can be passed through a heated tube containing a catalyst (e.g., platinum or palladium on an oxide support) to convert CO to the less harmful CO₂.[18][19] This is generally not necessary for typical lab-scale syntheses as long as a fume hood is used.

  • CO Monitors: For laboratories that frequently use oxalyl chloride, installing a carbon monoxide detector can provide an additional layer of safety.

CO_Management_Workflow Start Oxalyl Chloride Reaction FumeHood Perform in Certified Chemical Fume Hood Start->FumeHood Scrubber Use Basic Scrubber for HCl byproduct FumeHood->Scrubber Monitor Consider CO Monitor in Laboratory FumeHood->Monitor Vent Vent Scrubber Outlet to Fume Hood Exhaust Scrubber->Vent Advanced Advanced/Scale-Up: Catalytic CO Converter Vent->Advanced

III. Data & Protocols

Table 1: Properties of Gaseous Byproducts
ByproductFormulaChlorinating AgentHazardsScrubbing Solution
Hydrogen ChlorideHClThionyl & Oxalyl ChlorideCorrosive, respiratory irritantBasic solution (NaOH, NaHCO₃)[16]
Sulfur DioxideSO₂Thionyl ChlorideToxic, respiratory irritant, corrosive[8]Basic solution, oxidizing solution (KMnO₄)
Carbon MonoxideCOOxalyl ChlorideHighly toxic, flammable, odorless[9]Not scrubbed by basic solutions; vent in fume hood
Carbon DioxideCO₂Oxalyl ChlorideAsphyxiant in high concentrationsN/A (generally not scrubbed)
Protocol: Quenching Excess Chlorinating Agent

After the reaction is complete, any excess chlorinating agent must be quenched safely before workup. This process also generates gaseous byproducts and must be done carefully.

  • Cool the Reaction: Cool the reaction mixture in an ice bath to control the rate of the quench.

  • Slow Addition of Quenching Agent: Slowly and carefully add a quenching agent.

    • For destroying excess thionyl chloride or oxalyl chloride: Cautiously add the reaction mixture to ice-cold water or a dilute aqueous base like sodium bicarbonate.[7][14] Be prepared for vigorous gas evolution.

    • Alternatively, for a less vigorous quench, slowly add an alcohol like methanol or isopropanol to the cooled reaction mixture. This will form the corresponding ester and alkyl chloride, which can be removed during workup.

  • Maintain Venting: Ensure the gas scrubbing train is still in place during the quenching procedure.

References
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 2-[TRANS-2-(4-FLUOROPHENYL)VINYL]-3-NITROBENZOIC ACID. [Link]

  • Chemistry LibreTexts. (2022). 5.9: Getting Towed Uphill. [Link]

  • Wikipedia. Oxalyl chloride. [Link]

  • Khan Academy. Acid chloride formation. [Link]

  • The Synthetic Organic Chemist's Companion. Acid to Acid Chloride. [Link]

  • Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]

  • Reddit. (2021). How to efficiently remove thionyl chloride SOCl2?[Link]

  • Advanced Light Source. (2020). Increasing the Efficiency of CO Catalytic Conversion. [Link]

  • ResearchGate. (2014). Can someone help with separating SO2 (g) and HCl(g)?[Link]

  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. [Link]

  • Reddit. (n.d.). Acid chloride Formation. [Link]

  • Torch-Air. HCl Scrubber: Operation, Review of Types, Efficiency, Cost and Selection. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Catalytic stability test for CO2 conversion (XCO2) and CO selectivity...[Link]

  • PubMed. (n.d.). Occupational exposure to carbon monoxide and sulphur dioxide during the manufacture of carbon black. [Link]

  • Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]

  • Longdom Publishing. (2015). Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow Sieve Plate Wet Scrubber by Alkaline Solution. [Link]

  • Science Ready. (2022). Neutralisation in Everyday Life and Industrial Processes // HSC Chemistry. YouTube. [Link]

  • SGL Carbon. Process routes for the generation of HCl gas. [Link]

  • MDPI. (2026). Microwave Synthesis of Transition Metal (Fe, Co, Ni)-Supported Catalysts for CO 2 Hydrogenation. [Link]

  • CLEAPSS Science. (2022). Student safety sheets 52 Sulfur dioxide. [Link]

  • Chemistry Stack Exchange. (n.d.). Making acid chlorides from carboxylic acids. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. [Link]

  • Lab Tech. (n.d.). Understanding the Working Principle of Laboratory Gas Scrubbers. [Link]

  • MPI für Kohlenforschung. Catalytic Conversion of CO and CO2. [Link]

  • Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

  • ScienceGeek.net. Stoichiometry of a Gas Evolution/Neutralization Reaction. [Link]

  • Big Bend Community College. (2020). Evolution of Gas from Acid-Base Neutralization Reactions. YouTube. [Link]

  • Torch-Air. (2024). HCl Wet Scrubber: Operation, Review of Types, Efficiency, Cost and Selection. YouTube. [Link]

  • OSHA. Carbon Monoxide Poisoning. [Link]

  • Wikipedia. Haber process. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Goel Scientific. Gas Scrubber. [Link]

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Troubleshooting

Identification of impurities in 5-Bromo-4,6-dichloronicotinic acid reactions

Welcome to the technical support center for the synthesis and purification of 5-Bromo-4,6-dichloronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-4,6-dichloronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and questions that arise during the handling of this complex halogenated pyridine derivative. We will explore potential impurities, provide systematic troubleshooting workflows, and answer frequently asked questions to ensure the integrity and success of your experimental work.

Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures

This section provides direct, actionable guidance for specific problems you may encounter during your reaction monitoring and product analysis.

Scenario 1: An unexpected peak appears in my HPLC chromatogram. How do I identify it?

The appearance of an unknown peak is a common challenge. A systematic approach is crucial to move from detection to identification efficiently.

Initial Assessment:

  • Reproducibility Check: Re-inject the sample to ensure the peak is not an artifact from the injection process or a bubble in the system.

  • Blank Injection: Run a solvent blank to rule out contamination from the solvent or the HPLC system itself.

  • Reaction Monitoring Data: Compare the chromatogram to previous time points. Did the impurity grow over time? Did it appear after a specific step (e.g., workup, heating)? This provides clues about its origin (e.g., byproduct vs. degradation product).

Workflow for Identification:

The following workflow outlines a logical progression from simple checks to definitive structural elucidation.

G cluster_0 Phase 1: Initial Analysis (LC-MS) cluster_1 Phase 2: Hypothesis & Verification cluster_2 Phase 3: Definitive Identification start Unexpected Peak in HPLC lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight (MW) lcms->mw isotope Analyze Isotopic Pattern lcms->isotope hypothesis Hypothesize Structure based on MW and Isotopic Pattern mw->hypothesis isotope->hypothesis compare Compare with Known Impurities (See Table 1) hypothesis->compare unknown Structure Still Unknown? compare->unknown isolate Isolate Impurity (Prep-HPLC) unknown->isolate Yes known Impurity Identified unknown->known No nmr Perform NMR Spectroscopy (¹H, ¹³C, 2D) isolate->nmr elucidate Elucidate Final Structure nmr->elucidate

Caption: Impurity Identification Workflow.

Step-by-Step Protocol: HPLC-MS Analysis for Halogenated Compounds

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the frontline tool for this analysis.[1][2] The key is to leverage the unique isotopic signatures of chlorine and bromine.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your crude reaction mixture or final product.

    • Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • LC Method:

    • Column: A C18 reverse-phase column is generally a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a gradient that allows for good separation of your main peak from impurities (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Analysis (Key Step):

    • Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes, as the carboxylic acid can be detected in either.

    • Isotopic Pattern Analysis: This is the most critical part. Halogens have distinct natural isotope abundances:

      • Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a ~3:1 ratio.

      • Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a ~1:1 ratio.

    • Interpretation: Look at the mass spectrum of your unknown peak. A compound with one bromine and two chlorines (like the target product) will have a very characteristic cluster of peaks. For example, if your impurity has lost a chlorine, the isotopic pattern will change significantly, which is a powerful diagnostic clue.[1]

If the structure is still unknown after LC-MS, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation. [3][4][5][6]

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this synthesis?

Impurities can be broadly categorized based on their origin.[7] Understanding the source is the first step toward prevention.

  • Starting Material-Related Impurities: Unreacted starting materials or impurities present in the initial reagents.

  • By-products from Side Reactions: These are new compounds formed during the reaction from competing chemical pathways.

  • Intermediates: Incomplete conversion of an intermediate to the final product.

  • Degradation Products: The target molecule breaking down due to harsh conditions (e.g., high heat, strong acid/base).

G cluster_0 Plausible Synthesis Pathway cluster_1 Potential Impurity Formation SM Nicotinic Acid Derivative (e.g., 2,4-dihydroxynicotinic acid) INT1 Chlorination (POCl₃/PCl₅) SM->INT1 INT2 4,6-Dichloronicotinic acid INT1->INT2 I1 Incomplete Chlorination (e.g., 4-Chloro-6-hydroxynicotinic acid) INT1->I1 Side Reaction INT3 Bromination (Br₂/Lewis Acid) INT2->INT3 FP 5-Bromo-4,6-dichloronicotinic acid INT3->FP I2 Over-Halogenation (e.g., 3,5-Dibromo-4,6-dichloronicotinic acid) INT3->I2 Side Reaction I3 Decarboxylation (5-Bromo-4,6-dichloropyridine) FP->I3 Degradation (High Temp)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and NMR Analysis for Purity Determination of 5-Bromo-4,6-dichloronicotinic Acid

In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. For a compound such as 5-Bromo-4,6-dichloroni...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. For a compound such as 5-Bromo-4,6-dichloronicotinic acid, a crucial building block in the synthesis of various bioactive molecules, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity analysis of this halogenated nicotinic acid derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to empower researchers in selecting the optimal methodology for their specific needs.

The Critical Role of Purity Analysis

5-Bromo-4,6-dichloronicotinic acid serves as a versatile scaffold in medicinal chemistry. Impurities, which can arise from starting materials, byproducts of the synthesis, or degradation products, can have a significant impact on the safety, efficacy, and regulatory compliance of the final drug product. Therefore, robust analytical methods are essential to identify and quantify any potential impurities.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Its high resolving power makes it particularly suitable for detecting and quantifying closely related impurities.

The Rationale Behind Method Development for 5-Bromo-4,6-dichloronicotinic Acid

For a polar, ionizable compound like 5-Bromo-4,6-dichloronicotinic acid, a reverse-phase HPLC (RP-HPLC) method is the logical choice. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[1]

  • Column Selection: A C18 column is the workhorse of RP-HPLC and provides a good starting point for method development. The non-polar C18 stationary phase will interact with the non-polar regions of the analyte.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is typically used.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency at lower wavelengths.[1]

    • Aqueous Buffer: The pKa of the carboxylic acid group in nicotinic acid is around 4.8. To ensure good peak shape and consistent retention, the pH of the mobile phase should be controlled. A pH of around 3, achieved using a formic acid or phosphoric acid buffer, will suppress the ionization of the carboxylic acid, leading to better retention and sharper peaks.[1]

  • Detection: The pyridine ring in the analyte contains a chromophore, making UV detection a suitable choice. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.[2] The maximum absorbance is likely to be in the range of 210-280 nm.

Experimental Workflow for HPLC Analysis

Caption: A typical workflow for the HPLC purity analysis of 5-Bromo-4,6-dichloronicotinic acid.

Detailed HPLC Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Concentration: Prepare a sample solution of 5-Bromo-4,6-dichloronicotinic acid at a concentration of approximately 1.0 mg/mL in the diluent.

  • Standard Preparation: If quantifying against a reference standard, prepare a standard solution at the same concentration.

4. Data Analysis:

  • The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification

NMR spectroscopy is an indispensable technique for the structural confirmation of molecules and can also be used for quantitative analysis (qNMR).

The Rationale for NMR in Purity Analysis

NMR provides detailed structural information, which can be invaluable for identifying unknown impurities. For quantitative purposes, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

  • Solvent Selection: A deuterated solvent that dissolves the analyte is required. Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton of the carboxylic acid is often observable.

  • Internal Standard for qNMR: For accurate quantification, a certified internal standard is used. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or 1,4-dinitrobenzene are suitable choices.

  • Key NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign signals and elucidate the structure of unknown impurities.

Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-4,6-dichloronicotinic acid

Based on the structure and data from similar nicotinic acid derivatives, the following spectral characteristics are expected in DMSO-d6:

  • ¹H NMR: A single proton signal for the hydrogen at the 2-position of the pyridine ring is expected. This signal would likely appear as a singlet in the downfield region (around 8.5-9.0 ppm). The carboxylic acid proton would be a broad singlet further downfield.

  • ¹³C NMR: Six distinct carbon signals are expected. The carboxyl carbon will be the most downfield, followed by the carbons attached to the halogens and the nitrogen atom.

Experimental Workflow for qNMR Analysis

Caption: A typical workflow for the quantitative NMR (qNMR) purity analysis of 5-Bromo-4,6-dichloronicotinic acid.

Detailed qNMR Protocol

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • High-precision analytical balance.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 5-Bromo-4,6-dichloronicotinic acid and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

    • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • Proper phasing and baseline correction of the spectrum.

4. Data Analysis:

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Head-to-Head Comparison: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sensitivity High (can detect impurities at ppm levels).[3]Lower (typically requires mg quantities of sample).
Resolution Excellent for separating closely related compounds.Can be limited by signal overlap, especially in complex mixtures.
Quantification Requires a reference standard of the analyte for accurate quantification. Purity is often reported as % area.Can be a primary ratio method (qNMR) using a certified internal standard, providing a more absolute purity value.[4][5]
Impurity Identification Provides retention time and UV spectrum, which can suggest but not definitively identify an impurity. Requires coupling to a mass spectrometer (LC-MS) for structural information.Provides detailed structural information, enabling the identification of unknown impurities.
Sample Throughput Relatively high, with typical run times of 15-30 minutes per sample.Can be lower due to the need for longer acquisition times for quantitative experiments.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.

Logical Relationship of Analytical Techniques

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Synthetic Routes for Substituted Nicotinic Acids

Substituted nicotinic acids and their derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1][2] As a vital component of Vitamin B3, the nicotinic acid core is integral to cellular...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted nicotinic acids and their derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1][2] As a vital component of Vitamin B3, the nicotinic acid core is integral to cellular metabolism, but its true versatility is revealed in its synthetic derivatives, which are key pharmacophores in a vast array of therapeutic agents.[2][3] The strategic placement of substituents on the pyridine ring is a critical exercise in drug design, directly influencing molecular properties such as potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth comparative analysis of the primary synthetic strategies to access these valuable compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will dissect both classical and contemporary methodologies, from traditional ring-forming condensation reactions to modern transition-metal-catalyzed functionalizations. Each section is grounded in authoritative literature, presenting detailed mechanistic insights, comparative experimental data, and robust, step-by-step protocols to empower you in the laboratory.

Section 1: De Novo Synthesis – Constructing the Pyridine Ring

Building the nicotinic acid core from acyclic precursors is a powerful strategy for accessing highly substituted and complex derivatives that may be difficult to obtain through functionalization of a pre-existing ring.

The Bohlmann-Rahtz Pyridine Synthesis

A classic and reliable method, the Bohlmann-Rahtz synthesis involves the condensation of an enamine with an alkynyl ketone.[4] The reaction proceeds through a Michael addition to form an aminodiene intermediate, which, upon heating, undergoes isomerization and cyclodehydration to yield the 2,3,6-trisubstituted pyridine.[4] This convergence makes it highly appealing for building complex cores in a single pot.[5][6]

Mechanism & Experimental Causality:

The initial Michael addition is typically facile. The critical step is the subsequent cyclodehydration. Historically, this required high temperatures, which could limit the substrate scope due to potential decomposition.[5] Modern modifications often employ Brønsted or Lewis acid catalysts to promote the cyclization under milder conditions, thereby broadening the applicability of this method.[6] The choice of the enamine and alkynyl ketone directly dictates the final substitution pattern, offering a high degree of control over the molecular architecture.

Bohlmann_Rahtz Enamine Enamine (R1, R2) MichaelAdduct Michael Addition Enamine->MichaelAdduct AlkynylKetone Alkynyl Ketone (R3, R4) AlkynylKetone->MichaelAdduct Plus1 + Aminodiene Aminodiene Intermediate MichaelAdduct->Aminodiene Isomerization Heat (Δ) E/Z Isomerization Aminodiene->Isomerization Cyclodehydration Cyclodehydration (-H₂O) Isomerization->Cyclodehydration Pyridine 2,3,6-Trisubstituted Pyridine Cyclodehydration->Pyridine caption Figure 1. Bohlmann-Rahtz Pyridine Synthesis Workflow.

Figure 1. Bohlmann-Rahtz Pyridine Synthesis Workflow.

Comparative Performance:

FeatureBohlmann-Rahtz Synthesis
General Approach De Novo Ring Construction
Key Transformation Condensation & Cyclodehydration
Substitution Pattern 2,3,6-Trisubstituted
Key Advantages High convergence, builds complex cores efficiently.[5][6]
Key Limitations May require high temperatures; limited to specific substitution patterns.[5]

Protocol: One-Pot Bohlmann-Rahtz Synthesis of Ethyl 2,6-dimethyl-4-phenylnicotinate

This protocol is adapted from modern, improved procedures that utilize milder conditions.[6]

  • Materials: 1-Phenyl-2-propyn-1-one (1.0 mmol, 130 mg), Ethyl 3-aminocrotonate (1.2 mmol, 155 mg), Acetic Acid (0.5 mL), Ethanol (5 mL).

  • Procedure:

    • To a 10 mL microwave vial, add 1-phenyl-2-propyn-1-one, ethyl 3-aminocrotonate, ethanol, and acetic acid.

    • Seal the vial and place it in a microwave synthesizer.

    • Irradiate the mixture at 120°C for 10 minutes. The initial power should be set to moderate to maintain a constant temperature.[7]

    • After the reaction, cool the vial to room temperature using a stream of compressed air.

    • The reaction mixture is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired substituted nicotinic acid ester.

Cycloaddition Strategies

Transition-metal-catalyzed [2+2+2] cycloadditions represent a highly efficient and atom-economical approach to constructing the pyridine ring.[8] This method typically involves the co-cyclization of two alkyne molecules with a nitrile, which serves as the nitrogen source for the pyridine ring.[8]

Mechanism & Experimental Causality:

The catalytic cycle, often involving cobalt, rhodium, or iron catalysts, assembles the pyridine ring with high regioselectivity.[8][9] The choice of metal and its ligand sphere is critical for controlling the reaction's efficiency and selectivity. This method is particularly powerful for creating polysubstituted pyridines from simple, readily available starting materials. The nitrile component can contain the carboxylic acid functionality (or a precursor), leading directly to substituted nicotinic acids.

Cycloaddition Alkyne1 Alkyne Catalyst [M]-Catalyst (e.g., Co, Fe) Alkyne1->Catalyst Plus1 + Alkyne2 Alkyne Alkyne2->Catalyst Plus2 + Nitrile Nitrile (e.g., Cyanoformate) Nitrile->Catalyst Cyclization [2+2+2] Cycloaddition Catalyst->Cyclization Pyridine Substituted Nicotinic Acid Ester Cyclization->Pyridine caption Figure 2. [2+2+2] Cycloaddition for Pyridine Synthesis.

Figure 2. [2+2+2] Cycloaddition for Pyridine Synthesis.

Advantages & Limitations: This approach offers excellent atom economy and can generate highly substituted pyridines in a single step.[8] However, controlling regioselectivity with unsymmetrical alkynes can be a challenge, and the cost or sensitivity of the metal catalyst can be a consideration.

Section 2: Functionalization of the Pre-formed Pyridine Ring

The alternative major strategy involves modifying a pre-existing pyridine or nicotinic acid core. This is often the most direct route when the required starting materials are commercially available.

Oxidation of Alkylpyridines

For industrial-scale production of nicotinic acid itself, the oxidation of alkylpyridines, such as 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine, is a dominant method.[10][11]

Methodology & Experimental Causality:

These reactions are typically performed in either the gas or liquid phase using various oxidizing agents and catalysts.

  • Gas-Phase Ammoxidation: This process involves passing a mixture of 3-picoline, ammonia, and air over a metal oxide catalyst (e.g., V₂O₅/TiO₂) at high temperatures (350-400°C).[10] This produces 3-cyanopyridine, which is subsequently hydrolyzed to nicotinic acid.[10][12] The use of ammonia is key to forming the nitrile, which is a stable intermediate. Yields for the ammoxidation step can be very high, with conversions reaching 99% and yields of 3-cyanopyridine up to 98.6%.[10]

  • Liquid-Phase Oxidation: Direct oxidation of 3-picoline to nicotinic acid can be achieved using oxidants like nitric acid or hydrogen peroxide under milder conditions.[3][10] For example, using a Cu-based zeolite catalyst with H₂O₂ has been shown to be an effective green route.[3] The catalyst plays a crucial role in activating the oxidant and facilitating the selective oxidation of the methyl group.[3]

Comparative Performance of Oxidation Catalysts:

Catalyst SystemStarting MaterialConditionsConversion (%)Yield/Selectivity (%)Reference
V₂O₅, MoO₃, ZrO₂, TiO₂3-Picoline340°C, Gas Phase95N/A[10]
V₂O₅, Sb₂O₅, Cr₂O₃, TiO₂3-PicolineGas Phase10098.6 (to 3-cyanopyridine)[10]
Co(OAc)₂, Mn(OAc)₂, NaBr3-Picoline210°C, 2.5 MPa, Liquid93.799[10]
Cu/13X Zeolite3-Picoline70°C, Liquid (H₂O₂)~90~85[3]

Challenges: While economical for large-scale production, these methods often require harsh conditions and can generate significant waste streams, posing environmental challenges.[10][13] The functional group tolerance is also low, making this approach unsuitable for complex, late-stage functionalization.

Protocol: Hydrolysis of 3-Cyanopyridine to Nicotinic Acid

This protocol describes the final step after ammoxidation.[12]

  • Materials: 3-Cyanopyridine (Nicotinonitrile), Water, Ammonia solution.

  • Procedure:

    • Charge a hydrolysis reactor with 3-cyanopyridine and an aqueous ammonia solution.

    • Heat the reaction mixture to a temperature between 121-205°C under the system's autogenous pressure. Maintain for 2-8 hours to ensure complete hydrolysis to ammonium nicotinate.[12]

    • Transfer the resulting ammonium nicotinate solution to a decomposition vessel.

    • Heat the solution to 93-232°C while continuously removing the evolved ammonia gas with a stream of steam or an inert gas.[12]

    • Upon cooling, the nicotinic acid will precipitate from the solution.

    • The solid product is collected by filtration and can be further purified by recrystallization.

Transition-Metal-Catalyzed Cross-Coupling and C-H Functionalization

For the synthesis of highly decorated nicotinic acids, modern transition-metal-catalyzed reactions are indispensable tools. These methods allow for the precise installation of a wide range of substituents onto a halogenated or activated nicotinic acid core.

Key Methodologies:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling a halonicotinic acid (or ester) with a boronic acid or ester. This reaction exhibits excellent functional group tolerance and typically proceeds under mild conditions.[5]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds, allowing for the introduction of primary and secondary amines onto the nicotinic acid scaffold.[5]

  • C-H Functionalization: This cutting-edge approach avoids the need for a pre-installed halide "handle."[14][15] A directing group on the nicotinic acid (often the carboxylate itself or a derived amide) can direct a metal catalyst (e.g., Pd, Rh, Ru) to selectively activate and functionalize a specific C-H bond, typically at the ortho position.[15] This strategy is exceptionally step-economical.

Experimental Causality: The success of cross-coupling reactions hinges on the choice of catalyst, ligand, base, and solvent. The pyridine nitrogen can coordinate to the metal center and inhibit catalysis, a challenge that is often overcome by using electron-rich, bulky phosphine ligands. In C-H functionalization, the directing group is paramount for achieving regioselectivity, as the inherent electronic properties of the electron-deficient pyridine ring make it unreactive toward many electrophilic substitution-type reactions.[14][15]

Comparative Summary and Conclusion

The optimal synthetic route to a substituted nicotinic acid is fundamentally tied to the target molecule's specific substitution pattern and the desired scale of the synthesis.

Synthetic StrategyPrimary ApplicationKey AdvantagesKey Disadvantages
Bohlmann-Rahtz Complex, polysubstituted coresConvergent, one-pot potential[5][6]Limited substitution patterns, can require heat[5]
[2+2+2] Cycloaddition Highly substituted coresHigh atom economy, convergent[8]Catalyst cost, potential regioselectivity issues
Oxidation of Alkylpyridines Industrial production of simple derivativesLow-cost starting materials, scalable[10]Harsh conditions, low functional group tolerance[13]
Cross-Coupling Reactions Diverse functionalizationExcellent scope, mild conditions, high tolerance[5]Requires halogenated precursors, potential catalyst inhibition[5]
C-H Functionalization Late-stage, step-economical modificationHigh atom economy, avoids pre-functionalization[15]Requires a directing group, scope can be substrate-dependent

For constructing intricate, polysubstituted nicotinic acids from the ground up, de novo methods like the Bohlmann-Rahtz synthesis or [2+2+2] cycloadditions are superior.[5] When the goal is to introduce diverse functionality onto a readily available nicotinic acid core, palladium-catalyzed cross-coupling reactions offer unparalleled versatility and reliability.[5] For large-scale, cost-effective production of the parent compound or simple analogs, the oxidation of alkylpyridines remains the industrial standard, despite its environmental drawbacks.[5][10] Finally, for elegant and efficient late-stage modifications, direct C-H functionalization represents the forefront of synthetic strategy.

By carefully considering the strengths and limitations detailed in this guide, researchers can develop robust and efficient synthetic plans to access the novel nicotinic acid derivatives required to drive innovation in drug discovery and beyond.

References

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. [Link]

  • Synthesis Workshop. (2024). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. [Link]

  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2024). Catalysis Communications. [Link]

  • Chuck, R. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (2022). The Journal of Organic Chemistry. [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022). Journal of Education and Scientific Studies. [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. [Link]

  • Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society reviews, 36(7), 1085–1094. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Obaid, A. M. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • PREPARATION METHOD FOR SYNTHESIZING S-NICOTINE FROM GLUTARIC ACID ESTER.
  • Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. [Link]

  • METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • Late-Stage C–H Functionalization of Azines. PubMed Central. [Link]

  • The preparation method of (R,S)-nicotine.
  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]

  • Richard, V., et al. (2013). Iron(II)-Catalyzed [2+2+2] Cycloaddition for Pyridine Ring Construction. Chemical Communications. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]

  • Bohlmann–Rahtz pyridine synthesis. YouTube. [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. Interchim. [Link]

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Methods for Identifying Intermediates and Impurities in Pharmaceutical Development

In the landscape of pharmaceutical development, the rigorous identification and characterization of intermediates and impurities are not merely a regulatory hurdle but a fundamental pillar of ensuring drug safety and eff...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous identification and characterization of intermediates and impurities are not merely a regulatory hurdle but a fundamental pillar of ensuring drug safety and efficacy. This guide, born from extensive field experience, provides a deep dive into the strategic application of Liquid Chromatography-Mass Spectrometry (LC-MS) for this critical task. We will move beyond rote protocols to explore the nuanced decision-making that underpins robust and reliable impurity analysis, offering a comparative framework for various LC-MS methodologies.

The Imperative of Impurity Profiling: Why We Look So Closely

Impurities in a drug substance or product can originate from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1] Even at trace levels, these entities can exert significant pharmacological or toxicological effects, potentially compromising patient safety.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines, mandating the identification and characterization of impurities exceeding certain thresholds, often as low as 0.1%.[1] This necessitates analytical techniques that are not only highly sensitive and selective but also capable of providing detailed structural information.

While traditional chromatographic techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) with UV detection are valuable for routine purity assessments, they often fall short in definitively identifying unknown impurities.[2][3] TLC is primarily a qualitative tool with limited resolution, while HPLC-UV provides quantitative data but offers minimal structural insight.[2] This is where the power of mass spectrometry, particularly when coupled with liquid chromatography, becomes indispensable. LC-MS combines the superior separation capabilities of modern HPLC and Ultra-Performance Liquid Chromatography (UPLC) with the unparalleled sensitivity, selectivity, and structural elucidation power of mass spectrometry.[2][4][5]

The Strategic Workflow: A Self-Validating Approach to Impurity Identification

A robust impurity identification workflow is a self-validating system, where each step provides a higher degree of confidence in the final structural assignment. The following diagram illustrates a typical, field-proven workflow that integrates forced degradation studies with advanced LC-MS analysis.

Impurity_Identification_Workflow cluster_0 Phase 1: Stress Testing & Initial Screening cluster_1 Phase 2: High-Resolution Mass Spectrometry cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Confirmation & Reporting A Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) B LC-UV/PDA Analysis (Detect & Quantify Degradants) A->B Generate Degradation Products C LC-HRMS (e.g., Q-TOF, Orbitrap) (Accurate Mass Measurement) B->C Analyze Stressed Samples D Molecular Formula Generation C->D < 5 ppm Mass Error E LC-MS/MS (Tandem MS) (Fragmentation Analysis) D->E Propose Elemental Compositions F Fragmentation Pathway Analysis E->F G Structure Proposal F->G H Reference Standard Synthesis (If necessary) G->H I Orthogonal Techniques (e.g., NMR) G->I J Final Identification & Reporting H->J I->J Fragmentation_Logic A Proposed Impurity Structure (from Accurate Mass) C In-Silico Fragmentation (Predict Theoretical Fragments) A->C B Experimental MS/MS Spectrum (Observed Fragment Ions) D Compare Experimental and Theoretical Fragments B->D C->D E Consistent? D->E F Structure Confirmed E->F Yes G Revise Proposed Structure E->G No G->A

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Methylbiphenyl: A Benchmarking of Traditional Batch versus Modern Flow Chemistry Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and precision is paramount. The Suzuki-Miyaura cross-coupling react...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and precision is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, stands as a prime example of a transformation that has undergone significant evolution. This guide provides an in-depth, objective comparison of a traditional batch protocol and a modern continuous flow synthesis for the preparation of 4-methylbiphenyl, a common biaryl motif. Through detailed experimental protocols, quantitative performance data, and an analysis grounded in the principles of green chemistry, this document serves as a practical resource for chemists aiming to select and implement the most suitable synthetic methodology for their research and development needs.

Introduction: The Enduring Importance of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a widely utilized transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its broad functional group tolerance and the relative stability and low toxicity of boronic acids have contributed to its widespread adoption.[2]

Traditionally performed in batch reactors, this reaction, like many classical synthetic methods, is now being reimagined through the lens of process intensification and green chemistry.[3][4] Modern approaches, such as continuous flow chemistry, offer the potential for enhanced control over reaction parameters, improved safety, and increased efficiency.[5][6] This guide will dissect the practical implications of these two approaches for a representative Suzuki-Miyaura reaction: the synthesis of 4-methylbiphenyl from 4-iodotoluene and phenylboronic acid.

The Chemical Transformation: A Mechanistic Overview

The fundamental chemical transformation in both the batch and flow syntheses of 4-methylbiphenyl is the palladium-catalyzed cross-coupling of 4-iodotoluene with phenylboronic acid. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

The Catalytic Cycle:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (4-iodotoluene) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (phenylboronic acid) transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species. The base is crucial for activating the boronic acid, facilitating this transfer.[2]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product (4-methylbiphenyl) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Experimental Protocols: A Side-by-Side Comparison

The following protocols are representative procedures for the synthesis of 4-methylbiphenyl using both traditional batch and modern flow chemistry techniques. The causality behind key experimental choices is explained to provide a deeper understanding of each step.

Traditional Batch Synthesis Protocol

This protocol is a typical laboratory-scale batch procedure for the Suzuki-Miyaura coupling.

Experimental Workflow for Batch Synthesis:

Batch_Workflow

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodotoluene (1.00 g, 4.59 mmol), phenylboronic acid (0.67 g, 5.51 mmol, 1.2 equiv), and potassium carbonate (1.90 g, 13.77 mmol, 3.0 equiv).

    • Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the more expensive aryl halide. Potassium carbonate is a common and effective base for this reaction.

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water (25 mL). Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

    • Rationale: The biphasic solvent system is effective for dissolving both the organic reactants and the inorganic base. Degassing is crucial as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.26 g, 0.23 mmol, 5 mol%).

    • Rationale: Pd(PPh₃)₄ is a commonly used, air-sensitive Pd(0) catalyst. Handling under an inert atmosphere is essential to maintain its activity.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.

    • Rationale: Elevated temperature increases the reaction rate. Vigorous stirring is necessary to ensure efficient mixing in the biphasic system.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The workup procedure removes the inorganic salts and water-soluble byproducts.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methylbiphenyl as a white solid.

    • Rationale: Column chromatography is a standard method for purifying organic compounds to a high degree.[8]

Modern Flow Chemistry Synthesis Protocol

This protocol outlines a continuous flow synthesis of 4-methylbiphenyl, highlighting the advantages of this modern technique.

Experimental Workflow for Flow Synthesis:

Flow_Workflow

Step-by-Step Methodology:

  • Solution Preparation:

    • Solution A (Organic Phase): Dissolve 4-iodotoluene (4.59 g, 21.0 mmol) and Pd(PPh₃)₄ (0.24 g, 0.21 mmol, 1 mol%) in 1,4-dioxane (100 mL).

    • Solution B (Aqueous Phase): Dissolve phenylboronic acid (3.07 g, 25.2 mmol, 1.2 equiv) and potassium carbonate (8.73 g, 63.2 mmol, 3.0 equiv) in deionized water (100 mL).

    • Rationale: Preparing separate, stable stock solutions is fundamental to continuous flow processes. 1,4-dioxane is a common solvent for Suzuki couplings.

  • Flow Reactor Setup: Utilize a commercially available flow chemistry system consisting of two pumps, a T-mixer, and a heated coil reactor (e.g., a 10 mL PFA tubing coil).

    • Rationale: The microreactor provides a high surface-area-to-volume ratio, leading to excellent heat and mass transfer.[1]

  • Reaction: Set the reactor temperature to 120 °C. Pump Solution A at a flow rate of 0.5 mL/min and Solution B at a flow rate of 0.5 mL/min into the T-mixer. The combined stream flows through the heated coil reactor.

    • Rationale: The higher temperature is safely achievable in a pressurized flow reactor, leading to a significant rate enhancement. The residence time in the reactor is 10 minutes (10 mL reactor volume / 1.0 mL/min total flow rate).

  • Product Collection: Collect the output from the reactor in a flask.

  • Workup and Purification: After collecting a sufficient volume of the product stream, perform an offline workup and purification procedure similar to the batch method (extraction and column chromatography).

    • Rationale: While the reaction is continuous, the workup and purification can be performed in batches.

Performance Benchmarking: A Quantitative Comparison

The following table summarizes the key performance indicators (KPIs) for the two synthetic methods, based on the protocols described above and data from the literature.[5][7]

Key Performance Indicator (KPI)Traditional Batch SynthesisModern Flow Chemistry SynthesisAdvantage of Flow Chemistry
Reaction Time 4 - 6 hours[7]10 - 20 minutes (residence time)Significantly faster
Temperature 90 °C[7]120 °C (or higher)Higher temperatures safely achievable
Catalyst Loading 5 mol%1 mol%Reduced catalyst consumption
Typical Yield ~85-95%>95%Often higher and more consistent
Scalability Limited by flask size, challengingReadily scalable by continuous operationEasier and safer scale-up
Safety Potential for thermal runaway in large batchesExcellent heat transfer minimizes riskInherently safer
Process Control Limited control over temperature gradientsPrecise control over temperature and timeSuperior process control
Throughput LowerHigher (for continuous production)Increased productivity

Green Chemistry Analysis: A Move Towards Sustainability

A critical evaluation of the environmental impact of a synthesis is essential. Green chemistry metrics provide a quantitative framework for this assessment.[2][9]

Green Chemistry MetricTraditional Batch SynthesisModern Flow Chemistry SynthesisGreener Method
Atom Economy ~78%~78%Equivalent (inherent to the reaction)
E-Factor (Environmental Factor) High (significant solvent and water usage)Lower (reduced solvent volumes per unit of product)Flow Chemistry
Process Mass Intensity (PMI) HighLowerFlow Chemistry
Energy Consumption Prolonged heating of a large volumeMore efficient heating of a small volumeFlow Chemistry

Analysis:

  • Atom Economy: This metric is inherent to the stoichiometry of the reaction and is therefore the same for both methods. It is calculated as (molecular weight of desired product) / (sum of molecular weights of all reactants) x 100%.

  • E-Factor and Process Mass Intensity (PMI): These metrics quantify the amount of waste generated per unit of product.[9] Flow chemistry generally has a lower E-Factor and PMI due to the use of more concentrated solutions and reduced solvent volumes for workup and purification per unit of product, especially in continuous production campaigns.

  • Energy Consumption: Heating a small volume in a flow reactor is more energy-efficient than maintaining a large batch reactor at an elevated temperature for an extended period.[4]

Conclusion: The Advantages of Embracing Modern Synthesis Methods

This comparative guide demonstrates that for the Suzuki-Miyaura synthesis of 4-methylbiphenyl, the modern flow chemistry approach offers significant advantages over the traditional batch protocol. The key benefits of the flow method include drastically reduced reaction times, lower catalyst loading, higher yields, enhanced safety, and superior process control. Furthermore, a green chemistry analysis reveals that flow synthesis is a more sustainable and environmentally friendly option, with a lower E-Factor, reduced Process Mass Intensity, and more efficient energy usage.

While batch synthesis remains a valuable and accessible technique, particularly for small-scale exploratory work, the adoption of flow chemistry presents a compelling case for process optimization, scale-up, and the implementation of greener and more sustainable chemical manufacturing. For researchers, scientists, and drug development professionals, understanding the principles and practicalities of these modern synthetic methods is crucial for driving innovation and efficiency in the chemical sciences.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • METRICS - Green Chemistry Toolkit. American Chemical Society. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Penn State Research Database. [Link]

  • Conversion ratios versus reaction time in the Suzuki coupling reaction... ResearchGate. [Link]

  • Green Chemistry Metrics, A Review. MDPI. [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. [Link]

  • Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and... ResearchGate. [Link]

  • Benefits of Flow Chemistry vs Benefits of Batch Chemistry. Asynt. [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. [Link]

  • Metrics to 'green' chemistry—which are the best?. Green Chemistry. [Link]

  • Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Wiley Online Library. [Link]

  • Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow. Stoli Chem. [Link]

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Validation

A Researcher's Guide to the Spectroscopic Differentiation of 5-Bromo-4,6-dichloronicotinic Acid and Its Positional Isomers

In the intricate landscape of pharmaceutical development and materials science, the precise structural characterization of halogenated heterocyclic compounds is paramount. The bioactivity, reactivity, and material proper...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical development and materials science, the precise structural characterization of halogenated heterocyclic compounds is paramount. The bioactivity, reactivity, and material properties of a molecule are intrinsically tied to the specific arrangement of its constituent atoms. Positional isomers, while sharing the same molecular formula, can exhibit dramatically different biological and chemical profiles. This guide provides an in-depth spectroscopic comparison of 5-Bromo-4,6-dichloronicotinic acid with its closely related positional isomers, offering a robust framework for their unambiguous identification.

This document is structured to provide not just reference data, but a methodological rationale for the spectroscopic analysis of complex substituted aromatic systems. We will delve into the core principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how subtle shifts in atomic positions manifest as distinct and measurable spectroscopic signatures.

The Challenge of Isomeric Differentiation

The subject of our analysis, 5-Bromo-4,6-dichloronicotinic acid (Isomer A), and its conceptual isomers, 6-Bromo-4,5-dichloronicotinic acid (Isomer B) and 4-Bromo-5,6-dichloronicotinic acid (Isomer C), all share the molecular formula C₆H₂BrCl₂NO₂. The nicotinic acid backbone is a common scaffold in medicinal chemistry, and the specific placement of halogen substituents can drastically alter factors like binding affinity, metabolic stability, and overall efficacy. Consequently, confirming the exact substitution pattern is a critical step in any synthetic or analytical workflow.

The structures of the three isomers under consideration are presented below. Each possesses a single proton on the pyridine ring, the chemical environment of which is unique and serves as a primary diagnostic tool in ¹H NMR spectroscopy.

Figure 1. Molecular structures of the three positional isomers.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is influenced by the electronegativity and proximity of neighboring atoms and functional groups.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as it can influence the chemical shifts, particularly of the acidic proton.[1] DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable COOH proton.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of aromatic and carboxylic acid protons (typically 0-15 ppm), and a relaxation delay appropriate for quantitative analysis if needed.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.[2] A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[3] The spectral width should encompass the range for both aromatic and carbonyl carbons (typically 0-200 ppm).

Comparative Analysis of Predicted NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

IsomerProton PositionAdjacent SubstituentsPredicted Chemical Shift (ppm)Rationale
A H-2N, COOH~8.7 - 9.0The sole proton is flanked by the nitrogen and the carboxylic acid group, leading to significant deshielding.
B H-2N, COOH~8.8 - 9.1Similar to Isomer A, but the remote halogen arrangement will cause minor variations.
C H-2N, COOH~8.9 - 9.2The proximity of the bromine at C-4 might induce the most substantial downfield shift for the H-2 proton among the three isomers.

The key differentiator in the ¹H NMR spectra will be the precise chemical shift of the single aromatic proton (H-2). The subtle differences in the electronic effects of the halogen arrangements will be sufficient to distinguish the isomers.

Table 2: Predicted Key ¹³C NMR Chemical Shifts (in DMSO-d₆)

IsomerCarbonPredicted Chemical Shift (ppm)Rationale
A C=O~165 - 170Typical range for a carboxylic acid carbon attached to an aromatic ring.[2][6]
C-Br~115 - 125Carbon directly attached to bromine.
C-Cl~130 - 150Carbons attached to chlorine are typically downfield from C-Br carbons.
B C=O~165 - 170Similar to Isomer A.
C-Br~125 - 135The C-6 carbon attached to bromine is adjacent to the ring nitrogen, likely shifting it downfield.
C-Cl~120 - 140Different electronic environment compared to Isomer A.
C C=O~165 - 170Similar to Isomer A.
C-Br~110 - 120The C-4 carbon attached to bromine.
C-Cl~135 - 155The C-6 carbon attached to chlorine will be significantly deshielded by the adjacent nitrogen.

The ¹³C NMR spectrum provides a more detailed fingerprint. The chemical shifts of the five quaternary carbons (C-3, C-4, C-5, C-6, and C=O) will be unique for each isomer, providing definitive structural confirmation.

Figure 2. General workflow for NMR-based isomer identification.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. While it may not provide the atom-by-atom connectivity detail of NMR, it is an invaluable and rapid technique for confirming the presence of key functional groups and obtaining a unique "fingerprint" for the molecule as a whole.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over the range of 4000-600 cm⁻¹.

Comparative Analysis of IR Spectra

All three isomers will share common features characteristic of a halogenated aromatic carboxylic acid. However, the exact positions of the peaks in the fingerprint region (below 1500 cm⁻¹) will differ due to the distinct vibrational modes of the differently substituted pyridine rings.

Table 3: Key Expected IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Comments
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad)This characteristic broad absorption is due to hydrogen bonding between carboxylic acid dimers.[7]
C-H Stretch (Aromatic) ~3100 - 3000 (weak)The single C-H bond on the ring will produce a weak absorption.
C=O Stretch (Carboxylic Acid) 1760 - 1690 (strong)The position is sensitive to conjugation and hydrogen bonding.[8][9] We expect this to be a strong, sharp peak for all isomers.
C=C / C=N Stretch (Aromatic Ring) 1600 - 1450 (multiple bands)These skeletal vibrations are highly characteristic of the substitution pattern and will form a unique fingerprint for each isomer.
C-Cl Stretch 850 - 550Strong absorptions in this region confirm the presence of chloro-substituents.
C-Br Stretch 690 - 515Absorption in this region indicates the bromo-substituent.

The primary utility of IR in this context is for quality control and to quickly differentiate the isomers from any potential synthetic precursors or byproducts that lack the carboxylic acid or the specific halogenation pattern.

Mass Spectrometry (MS): Unveiling the Isotopic Signature

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻. The high-resolution capability of modern mass spectrometers (e.g., Orbitrap or TOF) can provide an exact mass measurement, confirming the elemental composition.

Comparative Analysis of Mass Spectra
  • Molecular Ion Peak: All three isomers have the same nominal molecular weight of 271 g/mol (using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O). However, the presence of bromine and chlorine isotopes creates a distinctive cluster of peaks for the molecular ion.

    • Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) occur in an approximate 1:1 ratio.[10][11]

    • Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) occur in an approximate 3:1 ratio.[10][11][12]

For a molecule containing one bromine and two chlorine atoms, the molecular ion region will exhibit a complex pattern of peaks at M, M+2, M+4, and M+6, reflecting the different combinations of these isotopes. The relative intensities of this cluster will be identical for all three isomers but serve as a powerful confirmation of the elemental formula.

  • Fragmentation Pattern: While the molecular ion cluster will be the same, the fragmentation pattern upon collisional activation (MS/MS) can differ. The weakest bonds are often the first to break. It is plausible that the position of the halogens could influence the fragmentation pathways. For example, loss of CO₂ (44 Da) from the carboxylate is a common fragmentation. Subsequent fragmentation might involve the loss of Br or Cl radicals, and the relative ease of these losses could potentially differ between isomers, providing another layer of structural information. Site-selective fragmentation based on the position of halogen atoms has been observed in related systems.[13]

Figure 3. Conceptual MS isotope pattern for a BrCl₂ compound.

Conclusion: An Integrated Approach

No single technique tells the whole story. A robust and irrefutable structural elucidation of 5-Bromo-4,6-dichloronicotinic acid and its isomers relies on the synergistic application of multiple spectroscopic methods.

  • ¹H and ¹³C NMR provide the definitive, high-resolution data on atomic connectivity and are the primary tools for distinguishing the isomers.

  • Mass Spectrometry confirms the elemental composition with high certainty through exact mass measurement and the characteristic halogen isotope pattern.

  • IR Spectroscopy serves as a rapid and effective method to verify the presence of the key carboxylic acid functional group and provides a unique fingerprint for each compound.

By integrating the data from these three pillars of analytical chemistry, researchers can confidently assign the correct structure to their target molecule, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025).
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Available at: [Link]

  • The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (2001). ACS Publications. Available at: [Link]

  • IR: carboxylic acids. University of Calgary. Available at: [Link]

  • Duckett, S. B., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Available at: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2010).
  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. Available at: [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

  • Pyridine. SpectraBase. Available at: [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. (2023). OpenStax. Available at: [Link]

  • 5-Bromonicotinic acid. PubChem. Available at: [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
  • 5.2 Mass Spectrometry. (2014). Chemistry LibreTexts. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]

  • Site-selective fragmentation in core-excited bromochloroalkanes. (1994).

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Comparative

A Senior Application Scientist's Guide to the Biological Activity of Substituted Nicotinamide Derivatives

For researchers, medicinal chemists, and drug development professionals, the nicotinamide scaffold represents a privileged structure in the quest for novel therapeutics. As a fundamental component of the coenzyme nicotin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the nicotinamide scaffold represents a privileged structure in the quest for novel therapeutics. As a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), its derivatives are intrinsically linked to cellular metabolism and signaling. This guide provides an in-depth comparison of the diverse biological activities of substituted nicotinamide derivatives, supported by experimental data and detailed protocols to empower your research endeavors. We will explore their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, delving into the underlying mechanisms of action and providing the technical foundation for their evaluation.

The Versatility of the Nicotinamide Scaffold: A Hub for Therapeutic Innovation

Nicotinamide, the amide of vitamin B3, is a cornerstone of cellular bioenergetics. Its derivatives, however, transcend this nutritional role, exhibiting a remarkable spectrum of pharmacological activities. Strategic substitutions on the pyridine ring and the amide group have yielded a plethora of compounds with tailored biological functions. This guide will navigate the key therapeutic areas where these derivatives show immense promise.

Anticancer Activity: Targeting Aberrant Cell Growth and Proliferation

A significant focus of research into nicotinamide derivatives has been their potential as anticancer agents. These compounds can exert their effects through various mechanisms, most notably by inhibiting key enzymes involved in cancer cell proliferation and survival.

One of the primary targets is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[1][2] By inhibiting VEGFR-2, certain nicotinamide derivatives can effectively starve tumors and impede their growth.

Another crucial target is Poly(ADP-ribose) polymerase (PARP) , an enzyme involved in DNA repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death.

Comparative Anticancer Activity of Substituted Nicotinamide Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Nicotinamide-thiadiazol hybrid 7aMDA-MB-231 (Breast)4.64VEGFR-2 Inhibition[3]
MCF-7 (Breast)7.09[3]
Compound 8HCT-116 (Colon)5.4VEGFR-2 Inhibition[4]
HepG2 (Liver)7.1[4]
Compound 10HCT-116 (Colon)15.4VEGFR-2 Inhibition[5]
HepG2 (Liver)9.8[5]
Compound 9 (N-Pyridinylthiophene carboxamide derivative)Peripheral Nerve Sheath Cancer Cells0.845IMPDH Inhibition[6]
Visualizing the VEGFR-2 Signaling Pathway

The inhibition of VEGFR-2 by nicotinamide derivatives disrupts a critical signaling cascade for tumor angiogenesis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Nicotinamide_Derivative Nicotinamide Derivative Nicotinamide_Derivative->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 by nicotinamide derivatives.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted nicotinamide derivatives have emerged as promising candidates with broad-spectrum activity against both bacteria and fungi.[7][8][9]

The antifungal properties of some derivatives are attributed to the inhibition of succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial electron transport chain and the Krebs cycle.[10][11] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

Comparative Antibacterial Activity of Substituted Nicotinamide Derivatives

CompoundBacterial StrainMIC (µM)Reference
Nicotinamidine 4aStaphylococcus aureus10[12]
Nicotinamidine 4bStaphylococcus aureus10[12]
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c)Gram-negative & Gram-positive strainsSimilar to Ciprofloxacin[13]
NC 7Staphylococcus aureus0.008 (mM)[14]
NC 5Enterococcus faecalis32[14]

Comparative Antifungal Activity of Substituted Nicotinamide Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Compound 16gCandida albicans SC53140.25[8]
Fluconazole-resistant C. albicans0.125–1[8]
NiclosamideCryptococcus neoformans JEC21<0.78
Visualizing the Mechanism of SDH Inhibition

The disruption of the Krebs cycle through SDH inhibition is a key antifungal mechanism of certain nicotinamide derivatives.

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Donates electrons to ATP_Production ATP Production ETC->ATP_Production Nicotinamide_Derivative Nicotinamide Derivative Nicotinamide_Derivative->SDH Inhibits

Caption: Inhibition of Succinate Dehydrogenase by nicotinamide derivatives.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Nicotinamide and its derivatives have demonstrated potent anti-inflammatory properties, primarily by modulating the production of pro-inflammatory cytokines and mediators.[12] A key mechanism involves the inhibition of Poly(ADP-ribose) polymerase (PARP) , which in turn can reduce the activation of the transcription factor NF-κB , a master regulator of the inflammatory response.

Comparative Anti-inflammatory Activity of Substituted Nicotinamide Derivatives

CompoundAssayIC50 (µg/mL)Reference
Isonicotinate 5ROS Inhibition1.42[6]
Isonicotinate 8bROS Inhibition3.7[6]
Isonicotinate 6ROS Inhibition8.6[6]
Ibuprofen (Standard)ROS Inhibition11.2[6]
NicotinamideNitric Oxide Production Inhibition50-60% decrease at 10-20 mmol/L[10]
Nicotinic acid derivatives 4d, 4f, 4g, 4h, 5bNitrite InhibitionPotent activity
Visualizing the PARP-NF-κB Inflammatory Pathway

The anti-inflammatory effects of nicotinamide derivatives can be traced to their influence on the PARP-NF-κB signaling axis.

PARP_NFkB_Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PARP PARP Inflammatory_Stimuli->PARP Activates NFkB NF-κB PARP->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces Transcription of Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Nicotinamide_Derivative Nicotinamide Derivative Nicotinamide_Derivative->PARP Inhibits

Caption: PARP-NF-κB inflammatory pathway inhibition.

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases pose a significant global health challenge. Nicotinamide derivatives have shown promise in protecting neurons from various insults, including oxidative stress and excitotoxicity. Their neuroprotective effects are often linked to their ability to maintain cellular energy levels (NAD+), reduce oxidative stress, and inhibit apoptosis.

Comparative Neuroprotective Activity of Substituted Nicotinamide Derivatives

CompoundModelEffectReference
NicotinamideDiabetic Rat RetinasAttenuated neurodegeneration
Nicotinamide (25 mM)Glutamate-induced excitotoxicity in cerebellar granule cellsReduced NMDA toxicity
1-Methylnicotinamide (25 mM)Glutamate-induced excitotoxicity in cerebellar granule cellsReduced NMDA toxicity
Niclosamide derivativesMG132-induced neurodegeneration in SH-SY5Y cellsPhenol OH group plays a significant role in neuroprotective activity
NA-4OCH3tBHP-induced oxidative stress in brain endothelial cellsProtective effect on the blood-brain barrier

Experimental Protocols for Assessing Biological Activity

To ensure the reproducibility and validity of your findings, adhering to standardized experimental protocols is paramount. Here, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities of nicotinamide derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement a 1. Seed cells in a 96-well plate b 2. Incubate for 24 hours a->b c 3. Treat with varying concentrations of nicotinamide derivatives b->c d 4. Incubate for the desired exposure time c->d e 5. Add MTT solution to each well d->e f 6. Incubate for 2-4 hours at 37°C e->f g 7. Add solubilization solution (e.g., DMSO) f->g h 8. Shake the plate to dissolve formazan crystals g->h i 9. Measure absorbance at 570 nm h->i

Caption: General workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the nicotinamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility

This method assesses the susceptibility of bacteria to antimicrobial agents. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target bacterium. The antimicrobial agent diffuses from the disk into the agar, and if the bacterium is susceptible, a zone of growth inhibition will appear around the disk.

Workflow for Kirby-Bauer Disk Diffusion Test

Kirby_Bauer_Workflow cluster_0 Inoculum Preparation and Plating cluster_1 Disk Application and Incubation cluster_2 Measurement and Interpretation a 1. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) b 2. Inoculate a Mueller-Hinton agar plate with a sterile swab to create a lawn of bacteria a->b c 3. Aseptically place paper disks impregnated with nicotinamide derivatives onto the agar surface b->c d 4. Incubate the plate at 37°C for 18-24 hours c->d e 5. Measure the diameter of the zone of inhibition around each disk d->e f 6. Interpret the results as susceptible, intermediate, or resistant based on standardized charts e->f

Caption: General workflow for the Kirby-Bauer disk diffusion test.

Detailed Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate in three directions to ensure even bacterial growth.

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of the nicotinamide derivatives to the surface of the agar. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess NO production by cells, which is an indicator of inflammation.[8]

Workflow for Griess Assay

Griess_Assay_Workflow cluster_0 Cell Culture and Stimulation cluster_1 Griess Reagent Addition cluster_2 Measurement and Quantification a 1. Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate b 2. Treat with nicotinamide derivatives a->b c 3. Stimulate with an inflammatory agent (e.g., LPS) b->c d 4. Incubate for 24 hours c->d e 5. Collect cell culture supernatants d->e f 6. Add Griess Reagent I to the supernatants e->f g 7. Add Griess Reagent II to the supernatants f->g h 8. Incubate for 10-15 minutes at room temperature g->h i 9. Measure absorbance at 540 nm h->i j 10. Quantify nitrite concentration using a sodium nitrite standard curve i->j

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 5-Bromo-4,6-dichloronicotinic Acid: A Guide to Personal Protective Equipment and Disposal

For the vanguard of research, ensuring laboratory safety is not merely a procedural checkbox; it is the bedrock upon which reliable and reproducible science is built. This guide provides an in-depth operational plan for...

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research, ensuring laboratory safety is not merely a procedural checkbox; it is the bedrock upon which reliable and reproducible science is built. This guide provides an in-depth operational plan for the safe handling and disposal of 5-Bromo-4,6-dichloronicotinic acid (CAS No. 1216474-94-0), a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols, ensuring that your work is not only groundbreaking but also fundamentally safe.

The intrinsic reactivity of halogenated aromatic compounds necessitates a rigorous approach to personal protection. The presence of bromine and chlorine atoms on the nicotinic acid backbone renders this molecule toxic if ingested, inhaled, or absorbed through the skin.[1][2] This guide is therefore structured to provide a comprehensive framework for mitigating these risks through correct Personal Protective Equipment (PPE) selection, meticulous operational procedures, and compliant waste disposal.

Hazard Analysis: Understanding the Risk Profile

Before handling any chemical, a thorough understanding of its hazard profile is paramount. 5-Bromo-4,6-dichloronicotinic acid is classified as a highly toxic substance.

GHS Classification Summary

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDangerGHS06 (Skull and Crossbones)
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinDangerGHS06 (Skull and Crossbones)
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledDangerGHS06 (Skull and Crossbones)

Data sourced from BLD Pharm and ChemScene product safety information.[1][2]

The primary routes of exposure are ingestion, skin contact, and inhalation of dust particles. The high toxicity of this compound underscores the critical importance of an unbroken barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be directly informed by the hazard analysis. For 5-Bromo-4,6-dichloronicotinic acid, a multi-layered approach to PPE is essential to prevent exposure through all potential routes.

Hand Protection: A Critical Barrier

Given the high dermal toxicity, glove selection is of utmost importance. While disposable nitrile gloves are common in laboratory settings, their resistance to halogenated hydrocarbons can be poor.[3][4] For handling 5-Bromo-4,6-dichloronicotinic acid, a more robust approach is warranted.

  • Primary Gloves: Neoprene or Viton® gloves are recommended for direct handling due to their superior resistance to a broader range of chemicals, including chlorinated and aromatic solvents.[5]

  • Secondary Gloves (Double-Gloving): Wear a pair of nitrile examination gloves underneath the primary gloves. This provides an additional layer of protection and makes it easier to identify a breach in the outer glove.

  • Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected, and always after handling the compound.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Chemical Splash Goggles: These are mandatory to protect against accidental splashes of solutions or fine dust particles. They must be indirectly vented to prevent ingress of chemical vapors.[6]

  • Face Shield: A full-face shield should be worn over chemical splash goggles, especially when handling larger quantities of the solid or when there is a risk of generating dust or aerosols.[7]

Body Protection: Preventing Dermal Contact
  • Laboratory Coat: A buttoned, long-sleeved laboratory coat is the minimum requirement.[7]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat.

  • Full-Body Protection: In scenarios involving large quantities or a high likelihood of significant exposure, a disposable coverall (e.g., Tyvek®) may be necessary.

Respiratory Protection: Guarding Against Inhalation

Due to its toxicity upon inhalation, all handling of solid 5-Bromo-4,6-dichloronicotinic acid must be performed within a certified chemical fume hood to minimize the generation of airborne particles. If there is a potential for exceeding occupational exposure limits, or if a fume hood is not available for a specific procedure, respiratory protection is required.

  • Respirator Type: A NIOSH-approved respirator with a P100 (HEPA) filter is necessary to protect against fine dust particles. For situations where vapors may also be present, a combination cartridge with P100 and organic vapor protection should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined workflow is crucial for minimizing the risk of exposure. The following protocol outlines the key steps for safely handling 5-Bromo-4,6-dichloronicotinic acid in a laboratory setting.

Step 1: Preparation and Pre-Handling Checks
  • Designated Area: Cordon off a specific area within a certified chemical fume hood for the handling of this compound.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Spill Kit: Have a spill kit specifically for solid hazardous chemicals readily available.

  • Don PPE: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, outer gloves, goggles, face shield).

Step 2: Weighing and Dispensing
  • Containment: Perform all weighing and dispensing of the solid compound within the chemical fume hood.

  • Minimize Dust: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring from a height.

  • Cleanliness: Clean any spills within the fume hood immediately using appropriate procedures.

Step 3: In-Process Handling
  • Closed Systems: Whenever possible, use closed systems for reactions involving this compound.

  • Avoid Contact: Never touch any part of your body with gloved hands.

  • Transportation: If the compound needs to be transported outside of the fume hood, ensure it is in a sealed, labeled, and secondary container.

Step 4: Post-Handling Procedures
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Dispose of disposable items in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep 1. Designate Area in Fume Hood Emergency 2. Verify Emergency Equipment SpillKit 3. Prepare Spill Kit DonPPE 4. Don PPE Weigh 5. Weigh & Dispense (in Fume Hood) DonPPE->Weigh React 6. In-Process Handling (Closed System) Weigh->React Decon 7. Decontaminate Work Area React->Decon DoffPPE 8. Doff & Dispose PPE Wash 9. Wash Hands Segregate 10. Segregate Halogenated Waste DoffPPE->Segregate Dispose 11. Dispose via EH&S Segregate->Dispose

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